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  • Product: 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol
  • CAS: 22347-26-8

Core Science & Biosynthesis

Foundational

Technical Guide: Thiol-Thione Tautomerism in 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the prototropic tautomerism observed in 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol .[1][2] While often cataloged as a "thiol" in commercial...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the prototropic tautomerism observed in 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol .[1][2] While often cataloged as a "thiol" in commercial databases, this heterocyclic scaffold predominantly exists as 1-(2-ethoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione in the solid state and polar solutions.[1][2] Understanding this equilibrium is critical for medicinal chemists, as the specific tautomer influences ligand-protein binding affinity, solubility profiles, and reactivity in nucleophilic substitutions.[1]

This document details the theoretical basis of the equilibrium, the specific electronic influence of the ortho-ethoxy substituent, and provides a self-validating analytical workflow to distinguish between the sulfhydryl (–SH) and thione (=S) forms.

Theoretical Framework: The Tautomeric Equilibrium[1]

The Mechanism

The core phenomenon is a 1,3-proton shift between the sulfur atom at position 5 and the nitrogen atom at position 4 of the tetrazole ring.[1] This is not a resonance structure but a dynamic chemical equilibrium involving the breaking and forming of bonds.[2]

  • Form A (Thiol): The aromatic 1H-tetrazole structure where the proton resides on the sulfur. This form restores the full aromaticity of the tetrazole ring (6

    
    -electrons).
    
  • Form B (Thione): The 1,4-dihydro structure where the proton resides on the N4 nitrogen. This form sacrifices some aromatic stabilization for the formation of a strong C=S double bond and a stable thioamide-like resonance.[1][2]

In 1-substituted tetrazoles, the equilibrium strongly favors the Thione (B) form due to the high bond energy of the C=S bond and the ability of the N4-H moiety to act as a potent hydrogen bond donor.[1]

The Ortho-Ethoxy Effect

The 1-(2-ethoxy-phenyl) substituent introduces specific steric and electronic constraints compared to a simple phenyl ring:

  • Electronic Effect (+M): The ethoxy group is an electron-donating group (EDG).[2] Through resonance, it increases electron density on the phenyl ring.

  • Steric Hindrance: The bulky ortho-ethoxy group forces the phenyl ring to twist out of coplanarity with the tetrazole ring to minimize steric clash with the N1/N2 nitrogens.[1][2]

  • Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond may form between the ethoxy oxygen and the tetrazole N-H (in the thione form), further stabilizing the thione tautomer over the thiol.

Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the transition state.

Tautomerism Thiol Thiol Form (Aromatic) S-H present TS Transition State [1,3-H Shift] Thiol->TS Solvent/Base Assisted Thione Thione Form (1,4-dihydro) C=S / N-H present TS->Thione Thermodynamic Sink Thione->Thiol Gas Phase / Non-polar Solvent

Figure 1: The prototropic tautomerism pathway.[2] In polar media and solid states, the equilibrium shifts heavily toward the Thione form (Right).

Analytical Characterization

Distinguishing the tautomers requires a multi-modal approach. Relying on a single method (like low-res MS) is insufficient as both forms have the exact same mass (


 222.06).[2]
Spectroscopic Signatures

The following table summarizes the diagnostic signals for the 1-(2-ethoxy-phenyl) derivative.

TechniqueFeatureThiol Form (–SH)Thione Form (=S / N-H)Causality
FT-IR S–H Stretch2500–2600 cm⁻¹ (Weak)AbsentS-H bond vibration is distinct but weak.[1][2]
FT-IR C=S StretchAbsent1340–1360 cm⁻¹ (Strong)The thione C=S bond is highly polar.[2]
FT-IR N–H StretchAbsent3100–3400 cm⁻¹ (Broad)Intermolecular H-bonding broadens this peak.[1][2]
¹H NMR Mobile Proton

3.0 – 6.0 ppm

13.5 – 14.5 ppm
N-H is highly deshielded; S-H is shielded.[2]
¹³C NMR C5 Carbon

150 – 155 ppm

160 – 178 ppm
C=S carbon is significantly deshielded.[2]
UV-Vis

< 300 nm (

)
300 – 350 nm (

)
C=S group allows lower energy transitions.[2]
X-Ray Crystallography (The Gold Standard)

In the solid state, 1-aryl-tetrazole-5-thiols almost exclusively crystallize as thiones .[1][2] The crystal lattice is stabilized by intermolecular hydrogen bonds forming Centrosymmetric Dimers (


).
  • Expectation for 2-ethoxy derivative: The lattice will likely show the thione form, potentially perturbed by the steric bulk of the ethoxy group preventing perfect planar stacking.[1]

Experimental Protocols

Synthesis of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol

This protocol utilizes the heterocyclization of an isothiocyanate with an azide source.[1][2]

Materials:

  • 2-Ethoxyphenyl isothiocyanate (1.0 eq)[1][2]

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Ammonium Chloride (

    
    ) (1.2 eq)
    
  • Solvent: DMF or Ethanol/Water (1:1)

Workflow:

  • Setup: Dissolve 2-ethoxyphenyl isothiocyanate in DMF (0.5 M concentration).

  • Cyclization: Add

    
     and 
    
    
    
    .[2] Heat the mixture to 90°C for 4-6 hours.
    • Note: The

      
       buffers the reaction, preventing the formation of side products.
      
  • Workup: Pour the reaction mixture into crushed ice/water. Acidify to pH 2 using 2M HCl.

    • Critical Step: Acidification protonates the tetrazolate anion.[2] The precipitate formed is the crude thione/thiol.

  • Purification: Recrystallize from Ethanol.

    • Result: White to off-white crystals.[1][2][3] Yield typically >80%.[2][4]

Protocol: Solvent-Dependent Tautomer Tracking

This experiment validates the shift in equilibrium based on solvent polarity.[1][2]

Step-by-Step:

  • Preparation: Prepare 10 mg samples of the purified compound.

  • Solvation: Dissolve samples in three NMR tubes containing:

    • Tube A:

      
       (Non-polar)
      
    • Tube B: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Polar Aprotic)[2]
      
    • Tube C: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Polar Protic)[2]
      
  • Acquisition: Run ¹H NMR (400 MHz or higher) with 64 scans.

  • Analysis:

    • In DMSO , look for the sharp singlet at ~14.0 ppm (Thione).[5]

    • In Chloroform , look for a shift or broadening of the proton signal upfield (towards 4-6 ppm) or the appearance of a thiol minor tautomer if the equilibrium allows. Note: 1-aryl tetrazoles often remain in thione form even in chloroform due to the strong thermodynamic preference.[1][2]

Analytical Workflow Diagram

The following decision tree guides the researcher through the identification process.

AnalyticalWorkflow Start Synthesized Sample (Solid Powder) IR FT-IR Analysis (ATR Mode) Start->IR Decision1 Peak at 2550 cm⁻¹? IR->Decision1 ThiolID Thiol Form Detected (Rare in Solid State) Decision1->ThiolID Yes ThioneCheck Check for C=S (1340 cm⁻¹) & N-H (3200 cm⁻¹) Decision1->ThioneCheck No NMR ¹H NMR in DMSO-d₆ ThioneCheck->NMR Decision2 Signal > 13 ppm? NMR->Decision2 ConfirmThione CONFIRMED: Thione Tautomer (Predominant) Decision2->ConfirmThione Yes (Singlet) ConfirmThiol CONFIRMED: Thiol Tautomer (Check Solvent Purity) Decision2->ConfirmThiol No (Upfield)

Figure 2: Step-by-step analytical decision matrix for assigning tetrazole tautomers.

Applications in Drug Development

Understanding this tautomerism is vital for:

  • Bioisosterism: The acidic tetrazole proton (pKa ~ 3-4) mimics a carboxylic acid.[2][4] If the drug binds in a hydrophobic pocket, the neutral thiol form might be the active species. If it binds in a polar pocket, the thione or the anionic tetrazolate is likely the pharmacophore.

  • Alkylation Reactions: When reacting 1-(2-ethoxyphenyl)-tetrazole-5-thiol with an alkyl halide (e.g., in bioconjugation):

    • S-alkylation (Thioether formation) is kinetically favored and usually the major product.[2]

    • N-alkylation is thermodynamically possible but less common without specific catalysts.[1][2]

    • Insight: The presence of the thione form in solution does not prevent S-alkylation, as the reaction often proceeds via the thiolate anion intermediate.[1]

References

  • PubChem. (2025).[2] 1-phenyl-2H-tetrazole-5-thione (Compound CID 690730).[1][2] National Library of Medicine.[2] [Link]

  • Gökce, H., et al. (2016).[6] Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2][6] [Link][6]

  • NIST Chemistry WebBook. (2024).[2] 1H-Tetrazole-5-thiol, 1-phenyl-.[1][2][7][8] SRD 69.[2] [Link]

  • Popova, E. A., et al. (2019). Prototropic Tautomerism of Heterocycles: Tetrazoles.[2] Advances in Heterocyclic Chemistry.[2] (General reference for tetrazole tautomerism principles).

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol in various orga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol in various organic solvents. The methodologies detailed herein are designed to ensure scientific integrity, providing a robust and reproducible approach to this critical physicochemical characterization.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. For a compound like 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with potential pharmacological applications, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge is crucial for various stages of drug development, from synthesis and purification to the formulation of the final dosage form.[1][2][3]

Tetrazole derivatives, as a class, are known for their diverse biological activities.[4] The parent compound, tetrazole, is soluble in water and several organic solvents like ethyl acetate, DMSO, and DMF.[4] The introduction of a phenyl group and an ethoxy substituent, as in 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, significantly alters the molecule's polarity and, consequently, its solubility characteristics. A close analog, 1-Phenyl-1H-tetrazole-5-thiol, is noted to be soluble in ethanol. This guide will equip the reader with the tools to systematically quantify these solubility characteristics.

Part 1: Theoretical Foundations of Solubility

A deep understanding of the theoretical principles governing solubility is essential for designing meaningful experiments and interpreting the resulting data. The adage "like dissolves like" provides a fundamental starting point, but a more nuanced approach involves considering the specific intermolecular forces at play.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by its three HSP values. The principle is that substances with similar HSPs are likely to be miscible.[7][8] While experimental determination of a new compound's HSP can be complex, predictive models can provide valuable estimates.

Computational Approaches: COSMO-RS

Modern computational methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) offer a quantum chemistry-based approach to predicting thermodynamic properties, including solubility.[9][10] COSMO-RS can predict the chemical potential of a solute in a solvent, providing a powerful in-silico tool for solvent screening and understanding solubility behavior at a molecular level.[11][12][13]

Part 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[14][15] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C, 37°C) for a sufficient time (24-72h) A->B Establish Equilibrium C Separate the saturated solution from undissolved solid (Centrifugation or Filtration) B->C Isolate Supernatant D Quantify the concentration of the dissolved compound (e.g., UV-Vis, HPLC) C->D Measure Concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Materials:

  • 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[16]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[16] Preliminary studies can be conducted to determine the time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).

  • Quantification:

    • Accurately dilute the saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

Part 3: Analytical Quantification Techniques

Accurate quantification of the dissolved solute is critical for reliable solubility data. The choice of analytical method will depend on the properties of the compound and the desired sensitivity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely used technique for quantifying compounds that possess a chromophore.[17][18][19] Tetrazole derivatives often exhibit UV absorbance, making this a suitable method.[20]

Protocol for UV-Vis Quantification:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol in the solvent of interest.

    • Scan the solution across a range of UV-Vis wavelengths to identify the λmax.

  • Generate a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. According to the Beer-Lambert law, this should yield a linear relationship.[17]

  • Quantify the Sample:

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive technique, particularly for complex mixtures or when the solute has weak UV absorbance.[20] Reversed-phase HPLC is commonly employed for the analysis of tetrazole compounds.[20][21][22]

Protocol for HPLC Quantification:

  • Method Development:

    • Select a suitable reversed-phase column (e.g., C18).

    • Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, that provides good peak shape and retention time for the analyte.

    • Set the UV detector to the λmax of the compound.

  • Generate a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Inject a fixed volume of each standard into the HPLC system.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Quantify the Sample:

    • Inject the same fixed volume of the diluted saturated solution.

    • Determine the concentration from the peak area using the calibration curve.

    • Calculate the original concentration in the saturated solution.

Part 4: Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table
Organic SolventDielectric Constant (approx.)Solubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.5[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Acetonitrile37.5[Experimental Data][Calculated Data]
Ethyl Acetate6.0[Experimental Data][Calculated Data]
Dichloromethane8.9[Experimental Data][Calculated Data]
DMSO46.7[Experimental Data][Calculated Data]
DMF36.7[Experimental Data][Calculated Data]

Note: The table should be populated with the experimentally determined values.

Interpretation of Results

The solubility data should be analyzed in the context of the solvent properties. A higher solubility in polar aprotic solvents like DMSO and DMF might be expected due to the polar nature of the tetrazole ring and the potential for hydrogen bonding with the thiol group. The solubility in protic solvents like ethanol and methanol will depend on the balance between hydrogen bonding and the overall polarity of the molecule. Correlating the experimental data with theoretical predictions from HSP or COSMO-RS can provide deeper insights into the solute-solvent interactions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol in organic solvents. By combining the robust shake-flask method with accurate analytical quantification and a strong theoretical foundation, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions throughout the drug development pipeline, ultimately contributing to the successful translation of a promising compound into a viable therapeutic.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • American Chemical Society. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

  • ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC. Retrieved from [Link]

  • Polish Academy of Sciences. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Jurnal UPI. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. Retrieved from [Link]

  • IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Electronic Effects of the Ethoxy Group on Tetrazole-5-thiol Reactivity

Introduction: The Significance of Tetrazole-5-thiol in Modern Drug Discovery The tetrazole moiety is a cornerstone in medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrazole-5-thiol in Modern Drug Discovery

The tetrazole moiety is a cornerstone in medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group.[1][2][3] This structural similarity allows for comparable acidity and spatial arrangement, but with enhanced metabolic stability and lipophilicity, making it a highly desirable functional group in the design of novel therapeutics.[1][2] A prime example of its application is in angiotensin II receptor blockers like losartan and valsartan.[1] The reactivity of the tetrazole ring, and specifically its derivatives like tetrazole-5-thiol, is of paramount importance in the synthesis of complex pharmaceutical agents.[4][5][6] The introduction of various substituents onto the tetrazole ring can profoundly influence its electronic properties and, consequently, its chemical behavior.[7][8][9][10][11][12][13][14] This guide delves into the nuanced electronic effects of an ethoxy substituent on the reactivity of the tetrazole-5-thiol core, providing a framework for researchers and drug development professionals to understand and predict its chemical behavior.

The Dual Nature of the Ethoxy Group's Electronic Influence

To comprehend the impact of an ethoxy group (-OCH₂CH₃) on the tetrazole-5-thiol scaffold, it is crucial to dissect its electronic contributions, which are a blend of inductive and resonance effects. The methoxy group (-OCH₃) serves as a well-studied proxy for understanding these effects.[15][16][17][18][19][20][21][22]

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon of the tetrazole ring, the ethoxy group exerts an electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bond, pulling electron density away from the ring.[19][20][23]

  • Resonance Effect (+M or +R): Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the tetrazole ring. This donation of electron density through resonance is a powerful electron-donating effect.[15][16][18][19]

In most aromatic and heteroaromatic systems, the resonance effect of alkoxy groups dominates over the inductive effect.[15][18] Therefore, the ethoxy group is considered an overall electron-donating group. This net electron donation has significant implications for the reactivity of the tetrazole-5-thiol molecule.

Modulation of Tetrazole-5-thiol Reactivity by the Ethoxy Substituent

The introduction of an ethoxy group is predicted to alter two key chemical properties of tetrazole-5-thiol: the acidity of the N-H proton and the nucleophilicity of the corresponding thiolate anion.

Impact on Acidity (pKa)

The acidity of the tetrazole ring's N-H proton is a critical parameter, influencing its behavior in physiological environments and its participation in chemical reactions. The electron-donating nature of the ethoxy group is expected to decrease the acidity of the N-H proton, thereby increasing its pKa.

Causality: The +M effect of the ethoxy group increases the electron density within the tetrazole ring. This heightened electron density destabilizes the conjugate base (the tetrazolate anion) formed upon deprotonation. A less stable conjugate base corresponds to a weaker acid.

cluster_0 Electronic Effects of Ethoxy Group cluster_1 Impact on Tetrazole-5-thiol Ethoxy Ethoxy Group (-OCH₂CH₃) Resonance Resonance Effect (+M) (Dominant) Ethoxy->Resonance Inductive Inductive Effect (-I) Ethoxy->Inductive Overall Overall Electron-Donating Resonance->Overall Inductive->Overall Ring Increased Electron Density on Tetrazole Ring Overall->Ring modulates Acidity Decreased Acidity (Increased pKa) Ring->Acidity Nucleophilicity Increased Nucleophilicity of Thiolate Ring->Nucleophilicity

Caption: Logical flow of the ethoxy group's electronic influence on tetrazole-5-thiol.

Enhancement of Nucleophilicity

The thiol group of tetrazole-5-thiol can be deprotonated to form a thiolate anion, a potent nucleophile. The electron-donating ethoxy group is anticipated to increase the nucleophilicity of this thiolate.

Causality: By pushing electron density into the tetrazole ring, the ethoxy group effectively increases the electron density on the exocyclic sulfur atom of the thiolate. This heightened electron density makes the thiolate a stronger nucleophile, enhancing its reactivity towards electrophiles in reactions such as S-alkylation.[4][5]

Experimental and Computational Validation

To empirically validate these theoretical predictions, a combination of experimental and computational approaches is recommended.

Table 1: Proposed Experimental and Computational Investigations
Parameter Experimental Method Computational Method Expected Outcome for Ethoxy-Substituted vs. Unsubstituted Tetrazole-5-thiol
Acidity (pKa) Potentiometric titration or UV-Vis spectrophotometryDensity Functional Theory (DFT) calculations of deprotonation energiesHigher pKa for the ethoxy-substituted analog
Nucleophilicity Kinetic studies of S-alkylation reactions (e.g., with methyl iodide)DFT calculations of the HOMO energy of the thiolate anionFaster reaction rate for the ethoxy-substituted thiolate
Electron Distribution ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopyNatural Bond Orbital (NBO) analysis or Molecular Electrostatic Potential (MEP) mapsUpfield shifts in NMR signals and increased negative charge density on the ring and sulfur atom for the ethoxy-substituted compound
Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol outlines a self-validating system for determining the pKa of a novel ethoxy-substituted tetrazole-5-thiol.

Objective: To determine the pKa of 1-ethyl-5-ethoxy-1H-tetrazole-5-thiol by measuring the pH-dependent changes in its UV-Vis absorbance spectrum.

Materials:

  • Ethoxy-substituted tetrazole-5-thiol

  • Unsubstituted tetrazole-5-thiol (as a reference compound)

  • A series of buffer solutions with known pH values (e.g., pH 2 to 10)

  • Spectrophotometer-grade water

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the ethoxy-substituted tetrazole-5-thiol in a suitable organic solvent (e.g., ethanol) that is miscible with water.

  • Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer solution in a volumetric flask. This ensures a constant total concentration of the tetrazole derivative across all samples.

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample at each pH.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH. This corresponds to the different absorbance characteristics of the protonated and deprotonated forms of the molecule.

    • Plot the absorbance at a selected wavelength against the pH.

    • Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm. The pH at the inflection point of the curve corresponds to the pKa.

  • Validation: Repeat the experiment with the unsubstituted tetrazole-5-thiol to provide a direct comparison and validate the effect of the ethoxy group.

Start Start: Prepare Stock Solution Prepare_Samples Prepare Samples in Buffers of Varying pH Start->Prepare_Samples Measure_Spectra Record UV-Vis Absorbance Spectra Prepare_Samples->Measure_Spectra Analyze_Data Plot Absorbance vs. pH Measure_Spectra->Analyze_Data Determine_pKa Determine pKa from Sigmoidal Fit Analyze_Data->Determine_pKa Validate Validate with Unsubstituted Analog Determine_pKa->Validate End End: pKa Determined Validate->End

Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

Implications for Drug Design and Synthesis

A thorough understanding of the electronic effects of the ethoxy group on tetrazole-5-thiol reactivity is crucial for its strategic application in drug design and development.

  • Tuning Acidity: The ability to fine-tune the pKa of the tetrazole moiety can influence the pharmacokinetic profile of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Optimizing Synthetic Routes: Knowledge of the enhanced nucleophilicity of the ethoxy-substituted tetrazole-5-thiolate allows for the optimization of synthetic protocols, potentially leading to higher yields and purer products in coupling reactions.[24]

  • Modulating Biological Activity: The electronic modifications to the tetrazole ring can impact its binding affinity to biological targets. The increased electron density could enhance interactions with electron-deficient pockets in a receptor active site.

Conclusion

The ethoxy group, through its dominant electron-donating resonance effect, is predicted to significantly modulate the reactivity of the tetrazole-5-thiol core. This manifests as a decrease in the acidity of the N-H proton and an increase in the nucleophilicity of the corresponding thiolate anion. These electronic perturbations provide a powerful tool for medicinal chemists to fine-tune the physicochemical and biological properties of tetrazole-containing drug candidates. The experimental and computational methodologies outlined in this guide offer a robust framework for validating these predictions and further exploring the rich chemistry of substituted tetrazoles.

References

  • Dhayanithi, V., et al. (2010). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society. [Link]

  • A facile one-pot synthesis of 1-substituted tetrazole-5-thiones. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2014). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Chinese Journal of Chemistry. [Link]

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  • Is the -OCH3 group an electron-donating (+I) effect or elect... (2025). Filo. [Link]

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  • Dhayanithi, V. (2010). (PDF) Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. SciSpace. [Link]

  • Wang, H., et al. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. [Link]

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  • Mlostoń, G., et al. (2022). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Molecules. [Link]

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Exploratory

pKa values and acidity constants of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol

An In-depth Technical Guide to the pKa and Acidity Constants of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Abstract This technical guide provides a comprehensive analysis of the acidic properties of 1-(2-Ethoxy-phenyl)-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Acidity Constants of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol

Abstract

This technical guide provides a comprehensive analysis of the acidic properties of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimentally determined pKa values in public literature, this paper establishes a robust theoretical framework to understand and estimate its acidity. We delve into the critical role of thiol-thione tautomerism, the electronic influence of the substituted aryl moiety, and the practical methodologies for empirical pKa determination. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of how molecular structure dictates the physicochemical properties crucial for drug efficacy and development.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] It governs a molecule's state of ionization at a given pH, which in turn dictates its solubility, permeability, metabolic stability, and interaction with its biological target. For drug development professionals, an accurate understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design.

The subject of this guide, 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, possesses structural motifs—a tetrazole ring and a thiol group—that are common in pharmacologically active agents. The tetrazole ring, in particular, is frequently employed as a bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and cell permeability.[2] This guide will dissect the structural and electronic factors that determine the acidity of this specific molecule and provide detailed protocols for its experimental characterization.

Theoretical Framework: Unraveling the Acidity of a Substituted Tetrazole-5-thiol

The acidity of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol is not defined by a single functional group but by the dynamic interplay of its entire molecular structure. The most critical concept to grasp is tautomerism.

The Dominance of Thiol-Thione Tautomerism

5-mercaptotetrazoles exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[3][4] Computational and experimental studies have consistently shown that the thione tautomer is significantly more stable and thus the predominant species in solution.[3][5]

This stability is attributed to greater resonance delocalization within the tetrazole ring in the thione form. Consequently, the primary acidic proton is not the one attached to the sulfur atom (S-H) but rather the proton on the tetrazole ring nitrogen (N-H). The dissociation of this N-H proton yields a resonance-stabilized conjugate base.

Caption: Thiol-Thione Tautomeric Equilibrium.

Influence of Substituents on Tetrazole Ring Acidity

The acidity of the N-H proton is modulated by the electronic properties of the substituent at the N1 position. We can predict the effect of the 1-(2-Ethoxy-phenyl) group by dissecting its components.

  • Phenyl Group (C₆H₅-) : Compared to an unsubstituted 1H-tetrazole (pKa ≈ 4.7)[6], a phenyl group at the N1 position acts as a weak electron-withdrawing group through induction. This effect stabilizes the resulting tetrazolate anion, thereby increasing the acidity (i.e., lowering the pKa) relative to the parent compound.

  • 2-Ethoxy Group (-OCH₂CH₃) : The ethoxy group at the ortho-position of the phenyl ring introduces competing electronic effects:

    • Inductive Effect (-I) : The electronegative oxygen atom pulls electron density away from the ring through the sigma bond network. This is an acid-strengthening effect.[7][8]

    • Resonance Effect (+R) : The oxygen atom's lone pairs can donate electron density into the aromatic π-system, particularly influencing the ortho and para positions.[9][10] This is an acid-weakening effect as it destabilizes the negative charge of the conjugate base.

In the case of alkoxy groups, the resonance effect typically outweighs the inductive effect, making the substituent a net electron-donating group. This donation of electron density to the phenyl ring slightly reduces the ring's ability to stabilize the negative charge on the adjacent tetrazole ring upon deprotonation. Therefore, we can predict that 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol will be a slightly weaker acid (higher pKa) than its unsubstituted counterpart, 1-Phenyl-1H-tetrazole-5-thiol.

G Ethoxyphenyl 2-Ethoxy-phenyl Group Tetrazole Tetrazole Ring (Acidic N-H) Ethoxyphenyl->Tetrazole Inductive Effect (-I) (Electron Withdrawing) Strengthens Acidity Ethoxyphenyl->Tetrazole Resonance Effect (+R) (Electron Donating) Weakens Acidity

Caption: Competing electronic effects on the tetrazole ring.

Estimated Acidity

Based on the analysis above, we can establish a qualitative trend in acidity and provide a reasoned estimation for the pKa of the target compound.

CompoundKey Structural FeatureExpected pKa TrendEstimated pKa
1H-Tetrazole-5-thiolParent N-H acidBaseline~4.5 - 5.0
1-Phenyl-1H-tetrazole-5-thiolElectron-withdrawing phenyl groupMore acidic than parent~3.5 - 4.0
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Electron-donating ethoxy groupLess acidic than phenyl-substituted ~3.8 - 4.3

Note: These are estimations based on established chemical principles. Experimental verification is required for definitive values.

Methodologies for Experimental pKa Determination

Given that 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol is likely to be sparingly soluble in water, standard aqueous titration methods are often unsuitable.[1] Fortunately, several robust techniques have been developed to overcome this challenge.

Potentiometric Titration in Cosolvent Mixtures

Potentiometry is a highly accurate and established method for pKa determination.[11][12] For poorly soluble compounds, the use of an aqueous-organic cosolvent system (e.g., methanol-water or dioxane-water) is the preferred approach.[13][14] The procedure involves determining the apparent pKa (pₛKₐ) in several solvent mixtures of varying composition and then extrapolating the results to a 0% organic solvent concentration to find the true aqueous pKa.

Experimental Protocol: Yasuda-Shedlovsky Extrapolation

  • Preparation : Prepare a stock solution of the analyte in the chosen organic cosolvent (e.g., methanol).

  • Titration Series : For at least three different cosolvent compositions (e.g., 30%, 50%, 70% methanol in water), perform a potentiometric titration. Add a standardized acid (e.g., HCl) to the analyte solution, then titrate with a standardized base (e.g., KOH), measuring the pH after each addition.

  • pₛKₐ Calculation : For each titration curve, calculate the apparent pKa (pₛKₐ) at each cosolvent percentage.

  • Extrapolation : Plot the pₛKₐ plus the logarithm of the water concentration ([H₂O]) against the reciprocal of the dielectric constant (1/ε) of the solvent mixture. According to the Yasuda-Shedlovsky equation, this should yield a straight line.

  • Aqueous pKa : The y-intercept of this linear plot corresponds to the aqueous pKa value.[13][14]

G cluster_workflow Yasuda-Shedlovsky Workflow A Prepare Analyte in Cosolvent B Perform Titrations (e.g., 30%, 50%, 70% MeOH) A->B C Calculate Apparent pKa (psKa) for each mixture B->C D Plot psKa + log[H2O] vs. 1/ε C->D E Perform Linear Regression D->E F Determine Aqueous pKa (Y-Intercept) E->F

Caption: Workflow for pKa determination via cosolvent titration.

UV-Vis Spectrophotometry

If the analyte possesses a chromophore whose absorbance spectrum changes upon ionization, UV-Vis spectrophotometry can be a powerful tool.[11][12] The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The resulting sigmoidal curve of absorbance vs. pH can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[11] This method can also be adapted for use with cosolvents for poorly soluble compounds.

Computational pKa Prediction

In the early stages of drug discovery, computational methods provide a rapid means of estimating pKa values for large numbers of compounds.[15][16] Modern approaches combine quantum mechanics (QM) with machine learning (ML) to achieve high accuracy, often with a root mean square error (RMSE) of 0.5 to 0.8 pKa units.[17] These methods calculate the relative free energies of the protonated and deprotonated states, taking into account solvation effects, which are critical for accurate predictions.[18] While computationally intensive, these in silico tools are invaluable for prioritizing synthetic efforts and interpreting structure-activity relationships.

Conclusion and Outlook

While a definitive experimental pKa value for 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol is not currently available in the public domain, a thorough analysis of its structure allows for a robust and scientifically grounded estimation of its acidic properties. The compound is an N-H acid, existing predominantly in its stable thione tautomeric form. Its acidity is predicted to be in the range of a moderately weak acid (estimated pKa ~3.8 - 4.3), slightly weaker than its unsubstituted 1-phenyl counterpart due to the net electron-donating character of the ortho-ethoxy substituent.

For drug development professionals, this theoretical understanding provides a strong foundation for interpreting biological data. However, for lead optimization and regulatory submission, experimental determination is essential. The detailed protocols for potentiometric and spectrophotometric analysis provided herein offer a clear pathway for obtaining a precise, empirical pKa value. The confluence of theoretical prediction and experimental validation represents the gold standard in modern physicochemical characterization.

References

  • Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Völgyi, G., & Takács-Novák, K. (2014). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 239-281. [Link]

  • ChemBK. (2024). 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • Wang, Y., & Ji, C. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation, 19(14), 4449–4460. [Link]

  • Meloun, M., Bordovská, S., & Galla, L. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

  • Takács-Novák, K., & Avdeef, A. (2006). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 487-495. [Link]

  • Salimi Beni, A., & Ajloo, D. (2011). Theoretical study addressing the effects of tautomerism and explicit/implicit water molecules on NQR and NMR parameters of tetrazole-5-thione. Magnetic Resonance in Chemistry, 49(12), 791-799. [Link]

  • Salimi Beni, A., & Ajloo, D. (2011). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22, 547-556. [Link]

  • Schlegel, H. B., & Thapa, B. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 86(22), 15467-15477. [Link]

  • Gogoi, P. (2020). Chapter 3: Synthesis of N- and S-arylated products via dehydrative C-N/C-S bond formation reaction. Shodhganga@INFLIBNET. [Link]

  • Reddit. (2023). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. r/Chempros. [Link]

  • Almanza-Encarnación, D., et al. (2019). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles and their applications. Mini-Reviews in Organic Chemistry, 16(6), 543-565. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem Compound Database. [Link]

  • Rupp, M., & Proschak, E. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • Butts, C. T., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 64(9), 3021-3032. [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. [Link]

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  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. [Link]

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  • Li, Y., et al. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Inorganica Chimica Acta, 471, 596-603. [Link]

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  • Bookser, B. C., et al. (2021). Synthesis and Acidity of 5-(m-Terphenyl-2′-yl)-1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. Journal of Medicinal Chemistry, 64(6), 3197-3203. [Link]

  • ResearchGate. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

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Foundational

Technical Guide: Coordination Chemistry and Ligand Behavior of Tetrazole-5-Thiols

The following technical guide details the coordination chemistry, ligand behavior, and applications of tetrazole-5-thiols. It is structured for researchers in inorganic chemistry, materials science, and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, ligand behavior, and applications of tetrazole-5-thiols. It is structured for researchers in inorganic chemistry, materials science, and drug development.

Executive Summary

Tetrazole-5-thiols (and their 1-substituted derivatives) represent a class of S,N-donor ligands critical to coordination chemistry, catalysis, and pharmacology.[1][2] Their utility stems from a unique thione-thiol tautomerism , allowing them to act as versatile ligands that can bridge metal centers, form stable chelates, or serve as bioisosteres for carboxylic acids in drug design. This guide analyzes their electronic structure, coordination modes, synthesis protocols, and industrial applications.

Fundamental Chemistry & Electronic Structure[2]

Thione-Thiol Tautomerism

The reactivity of tetrazole-5-thiols is governed by the equilibrium between the thione (1H-tetrazole-5-thione) and thiol (1H-tetrazole-5-thiol) forms.[1][2]

  • Solid State: X-ray crystallography and IR spectroscopy confirm that 1-substituted tetrazole-5-thiols exist predominantly in the thione form, stabilized by intermolecular hydrogen bonding.[1][2]

  • Solution State: In polar solvents (e.g., DMSO, water), the equilibrium persists, but coordination to metal ions often proceeds via the thiolate anion (deprotonated thiol form).

Key Spectroscopic Signatures:

  • Thione Form: Characterized by a strong C=S stretching vibration (

    
    ) and N-H stretching (
    
    
    
    ).[2]
  • Thiolate Form (Complexed): Disappearance of

    
    (N-H) and a red shift or disappearance of the 
    
    
    
    (C=S) band, often replaced by C-S vibrations (
    
    
    ).[2]
Acidity (pKa)

Tetrazole-5-thiols are significantly acidic due to the electron-withdrawing nature of the tetrazole ring and resonance stabilization of the anion.[1][2]

  • Typical pKa:

    
     (depending on the N1-substituent).[2]
    
  • Implication: They readily deprotonate in the presence of weak bases (e.g., acetate, triethylamine) to form monoanionic ligands (

    
    ).
    
Diagram: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (C=S, N-H) Stable in Solid State Thiol Thiol Form (C-S-H, N:) Reactive Intermediate Thione->Thiol  H-shift   Thiolate Thiolate Anion (C-S⁻) Active Ligand Thiol->Thiolate  -H⁺ (Deprotonation)  

Figure 1: The tautomeric shift from thione to thiol facilitates deprotonation, generating the thiolate anion active in metal coordination.[1][2]

Coordination Modes

The tetrazole-5-thiolate anion is an ambidentate ligand, capable of binding through sulfur (soft donor) or nitrogen (hard/borderline donor).[2]

ModeDescriptionMetal Preference (HSAB Theory)
Monodentate (

-S)
Coordination exclusively through the exocyclic sulfur atom.[1][2]Soft Acids: Ag(I), Au(I), Hg(II), Pt(II), Pd(II).
Monodentate (

-N)
Coordination through one of the ring nitrogens (usually N4).[2] Rare, often sterically driven.Hard/Borderline Acids: Zn(II), Ni(II) (less common).
Bridging (

-S)
The sulfur atom bridges two metal centers.[2]Soft Acids: Ag(I), Cu(I).
Bridging (

-N,S)
Ligand binds one metal via S and another via N (N4).[2] Forms polymeric chains or dimers.[2]Borderline Acids: Pb(II), Cd(II), Co(II).
Diagram: Coordination Architectures

CoordinationModes cluster_modes Primary Coordination Modes Ligand Tetrazole-5-thiolate (Ligand) Mono_S Monodentate (κ¹-S) Soft Metals (Hg, Pt, Au) Ligand->Mono_S  S-bonding   Bridge_NS Bridging (μ-N,S) Polymers/MOFs (Cd, Co, Pb) Ligand->Bridge_NS  N,S-bridging   Chelate Chelating (κ²-N,S) Strained 4-membered ring (Rare) Ligand->Chelate  N,S-chelation  

Figure 2: Classification of coordination modes based on donor atom involvement and metal hardness.[1][2]

Experimental Protocols

General Synthesis of Metal Complexes

Principle: Reaction of the ligand with a metal salt in a polar solvent, often requiring a base to ensure deprotonation.

Reagents:

  • Ligand: 1-Phenyl-1H-tetrazole-5-thiol (Hptt) or 1-Methyl-1H-tetrazole-5-thiol (Hmtz).[1][2]

  • Metal Salt:

    
     or 
    
    
    
    .
  • Solvent: Ethanol, Methanol, or Water/Ethanol mixtures.[3][4]

  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ).

Protocol (Example: [Hg(ptt)


]): 
  • Dissolution: Dissolve 2.0 mmol of Hptt in 20 mL of absolute ethanol.

  • Metal Addition: Add 1.0 mmol of

    
     dissolved in 10 mL ethanol dropwise to the ligand solution.
    
  • Reaction: Stir at room temperature for 2–4 hours. A precipitate typically forms immediately.[2]

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Drying: Dry in vacuo or over

    
    .
    
Synthesis of Mixed-Ligand Complexes (Phosphines)

To stabilize monomeric species and prevent polymerization, phosphine co-ligands are used.

  • Reaction:

    
    
    
  • Procedure: Suspend the precursor complex in dichloromethane. Add stoichiometric diphosphine (e.g., dppe, dppm). Reflux for 2 hours until the solution clears. Crystallize by slow evaporation.[2]

Applications

Medicinal Chemistry

Tetrazole-5-thiols are bioisosteres of carboxylic acids, offering similar acidity and planar geometry but with improved metabolic stability and lipophilicity.[1][2]

  • Anticancer: Pt(II) and Pd(II) complexes of tetrazole-5-thiols have shown cytotoxicity against HepG2 (liver cancer) lines, comparable to Cisplatin but with potentially different uptake mechanisms.[2]

  • Antibacterial: Ag(I) complexes release silver ions slowly, providing sustained antimicrobial activity against E. coli and S. aureus.

Corrosion Inhibition

These ligands are high-efficiency corrosion inhibitors for copper and steel in acidic media (


, HCl).[5]
  • Mechanism: Chemisorption.[2] The sulfur and nitrogen atoms coordinate to the metal surface, forming a compact, hydrophobic monolayer that blocks active corrosion sites.

  • Efficiency:

    
     inhibition efficiency at millimolar concentrations.[2][6]
    
  • Adsorption Isotherm: Typically follows the Langmuir model.[2][5]

Materials Science (MOFs)

The


-N,S bridging mode allows for the construction of 1D, 2D, and 3D Coordination Polymers (CPs).
  • Luminescence:

    
     metal complexes (Zn, Cd) exhibit strong fluorescence due to Ligand-to-Metal Charge Transfer (LMCT), useful for sensing applications.[2]
    

Data & Characterization

Characteristic IR Bands
Functional GroupFree Ligand (Thione Form)Metal Complex (Thiolate Form)Interpretation

(N-H)

(m)
Absent Deprotonation of the ligand.[1][2]

(C=S)

(s)
Shifted / WeakenedConversion to C-S single bond character upon S-coordination.[1][2]

(C=N)

Shifted (

)
Participation of ring nitrogens in resonance or bonding.[1][2]

(M-S)
N/A

Formation of Metal-Sulfur bond.[1][2]
Crystallographic Parameters (Typical)
BondTypical Length (

)
Notes
M - S

Varies with metal radius (e.g., Hg-S > Zn-S).[1][2]
C - S

Intermediate between C=S (1.[1][2]60) and C-S (1.82).
N - N

Indicative of delocalization within the tetrazole ring.[1][2]

Workflow Visualization

Workflow cluster_pathways Application Pathways Start Precursor (Nitrile + Azide) Ligand 1-Substituted Tetrazole-5-Thiol Start->Ligand [3+2] Cycloaddition Complex_S Synthesis: Soft Metal (Hg, Pt, Au) Solvent: EtOH/DCM Ligand->Complex_S Direct Rxn Complex_Hard Synthesis: Hard/Borderline (Zn, Co, Cd) Hydrothermal/Solvothermal Ligand->Complex_Hard pH Control App_Pharma Pharma Screening (Anticancer/Antibacterial) Complex_S->App_Pharma App_Mat Materials (MOFs/Luminescence) Complex_Hard->App_Mat

Figure 3: Strategic workflow from ligand synthesis to application-specific complexation.

References

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands. Samarra Journal of Pure and Applied Science.

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure.

  • Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science.

  • The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science.

  • 1-Methyl-1H-tetrazole-5-thiol (Properties & Safety). PubChem.

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry. Al-Nahrain Journal of Science.

  • Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors. Materials Sciences and Applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Thermodynamic Characterization and Adsorption Isotherm Modeling of Ethoxy-Phenyl Tetrazole Derivatives

Executive Summary This application note provides a rigorous framework for characterizing the adsorption behavior of ethoxy-phenyl tetrazole derivatives (e.g., intermediates in the synthesis of Angiotensin II receptor blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous framework for characterizing the adsorption behavior of ethoxy-phenyl tetrazole derivatives (e.g., intermediates in the synthesis of Angiotensin II receptor blockers like Valsartan) onto solid-phase media.

While often studied for corrosion inhibition, these derivatives represent a critical class of Active Pharmaceutical Ingredients (APIs) and genotoxic impurities (GTIs). Understanding their adsorption isotherms is essential for two primary drug development workflows:

  • Purification: Scavenging unreacted tetrazole intermediates from reaction mixtures using activated carbon or functionalized silica.

  • Environmental Fate: Modeling the removal of tetrazole residues from pharmaceutical wastewater to meet Predicted No-Effect Concentration (PNEC) limits.

This guide moves beyond basic linearization, advocating for Non-Linear Regression (NLR) to minimize error distribution distortion, a common pitfall in pharmaceutical process validation.

Theoretical Framework

The Adsorbate: Ethoxy-Phenyl Tetrazoles

These molecules possess a unique "push-pull" electronic structure:

  • Hydrophobic Domain: The ethoxy-phenyl ring facilitates

    
     stacking interactions with graphitic surfaces (e.g., Activated Carbon).
    
  • Hydrophilic/Acidic Domain: The tetrazole ring acts as a bioisostere of carboxylic acid (

    
    ).
    

Critical Insight: Adsorption efficiency is pH-dependent. Below


, the molecule is neutral and hydrophobic (high adsorption). Above 

, it deprotonates to the tetrazolate anion, introducing electrostatic repulsion against negatively charged adsorbent surfaces.
Isotherm Models

We evaluate three core models to describe the equilibrium distribution of the adsorbate between the liquid phase (


) and solid phase (

).
ModelEquation (

)
Physical SignificanceApplicability
Langmuir

Monolayer adsorption; Homogeneous surface; No lateral interaction.[1]Specific scavenging (Chemisorption).
Freundlich

Multilayer adsorption; Heterogeneous surface energy.[1]General wastewater treatment (Physisorption).
Temkin

Heat of adsorption decreases linearly with coverage.Complex surface interactions.

Experimental Protocol: Batch Adsorption Isotherms

Materials & Reagents
  • Adsorbate: 5-(4-ethoxyphenyl)-1H-tetrazole (Standard >99% purity).

  • Adsorbent: Powdered Activated Carbon (PAC) or Mesoporous Silica (e.g., MCM-41).

  • Solvent: Phosphate buffer (pH 3.0 to ensure neutral species) or Methanol/Water mix.

  • Equipment: HPLC-UV (Detection at 254 nm), Orbital Shaker, Centrifuge.

Workflow Diagram

AdsorptionWorkflow Start Start: Stock Solution Prep (1000 mg/L in Buffer pH 3.0) Dilution Serial Dilution (10 - 500 mg/L) Start->Dilution Dosing Add Adsorbent (Fixed Mass) (e.g., 50 mg per 50 mL) Dilution->Dosing Equilibration Agitation (24h @ 25°C, 150 rpm) Dosing->Equilibration Control Control: Blank w/o Adsorbent (Check for wall adsorption) Dosing->Control Parallel Separation Phase Separation (Centrifuge/Filter 0.2 µm) Equilibration->Separation Quantification HPLC-UV Analysis (Measure Ce) Separation->Quantification Calculation Calculate qe qe = (Ci - Ce) * V / m Quantification->Calculation Control->Quantification

Figure 1: Step-by-step batch adsorption workflow ensuring data integrity via control blanks.

Step-by-Step Procedure
  • Preparation: Prepare a stock solution of the tetrazole derivative (1000 mg/L). Ensure pH is adjusted to 3.0 using 0.1 M HCl to suppress ionization.

  • Dilution Series: Create 6–8 working concentrations ranging from 10 mg/L to 500 mg/L.

  • Dosing: Accurately weigh 50 mg (

    
    0.1 mg) of adsorbent into 100 mL Erlenmeyer flasks.
    
  • Contact: Add 50 mL of each working solution to the flasks.

    • Control: Run one flask with solution but no adsorbent to account for glass adsorption or degradation.

  • Equilibration: Seal and shake at 150 rpm at constant temperature (

    
    ) for 24 hours (or until equilibrium time 
    
    
    
    determined by kinetic pre-test).
  • Separation: Filter supernatant through a 0.22

    
    m PVDF syringe filter (ensure filter does not adsorb the tetrazole by discarding the first 2 mL).
    
  • Analysis: Quantify equilibrium concentration (

    
    ) via HPLC.
    
  • Calculation: Determine adsorption capacity (

    
    , mg/g):
    
    
    
    
    Where
    
    
    is initial concentration (mg/L),
    
    
    is volume (L), and
    
    
    is adsorbent mass (g).[2]

Data Analysis & Modeling Protocol

Scientific Integrity Note: Do not rely solely on linearized plots (e.g.,


 vs 

). Linearization distorts the error structure, violating the assumption of homoscedasticity. Use Non-Linear Regression (NLR) minimizing the Sum of Squared Errors (SSE) or Chi-square (

).
Model Selection Logic

ModelLogic Input Experimental Data (Ce vs qe) NLR Non-Linear Regression (Minimize SSE) Input->NLR Langmuir Fit Langmuir NLR->Langmuir Freundlich Fit Freundlich NLR->Freundlich Compare Compare Error Functions (R², χ², AIC) Langmuir->Compare Freundlich->Compare ResultL Best Fit: Langmuir (Homogeneous/Monolayer) Compare->ResultL Lower Error ResultF Best Fit: Freundlich (Heterogeneous/Multilayer) Compare->ResultF Lower Error

Figure 2: Decision matrix for selecting the thermodynamic model based on statistical validity.

Synthetic Case Study Data

Adsorbent: Steam-activated Coconut Shell Carbon.[3] Adsorbate: 5-(4-ethoxyphenyl)-1H-tetrazole.

ParameterLangmuir ModelFreundlich ModelInterpretation

(adj)
0.9980.945Data fits Langmuir best.

185.4 mg/g-High capacity indicates effective scavenging.

0.045 L/mg-Strong affinity (

).

-2.1

implies favorable adsorption.

0.45 5.20Low Chi-square confirms Langmuir validity.

Conclusion: The dominance of the Langmuir model suggests the ethoxy-phenyl tetrazole forms a defined monolayer on the carbon surface, likely driven by specific


 interactions between the phenyl ring and the graphene basal plane, limited by the steric hindrance of the ethoxy tail.

References

  • Foo, K. Y., & Hameed, B. H. (2010). Insights into the modeling of adsorption isotherm systems. Chemical Engineering Journal, 156(1), 2-10. Link

  • Tran, H. N., et al. (2017). Mistakes and inconsistencies regarding adsorption of contaminants from water and wastewater. Bioresource Technology, 224, 932-941. Link

  • IUPAC. (1985). Reporting physisorption data for gas/solid systems with special reference to the determination of surface area and porosity.[4] Pure and Applied Chemistry, 57(4), 603-619. Link

  • Al-Mhyawi, S. R. (2020). Adsorption of some tetrazole derivatives on activated carbon from aqueous solution. Journal of Molecular Liquids, 311, 113318. (Contextual grounding for tetrazole adsorption).

Sources

Application

Application Notes and Protocols for S-Alkylation of 1-(2-Ethoxyphenyl)-1H-tetrazole-5-thiol

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of S-Alkylated Tetrazoles in Medicinal Chemistry The 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of S-Alkylated Tetrazoles in Medicinal Chemistry

The 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol scaffold is a cornerstone in contemporary drug discovery, primarily owing to the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic profile. The thiol group at the 5-position offers a versatile handle for synthetic elaboration, with S-alkylation being a paramount transformation. The introduction of diverse alkyl substituents at the sulfur atom allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its interaction with biological targets. This guide provides a comprehensive overview of robust and versatile methods for the S-alkylation of 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol, complete with detailed experimental protocols and an in-depth discussion of the underlying chemical principles.

Physicochemical Properties and Reactivity Considerations

1-(2-Ethoxyphenyl)-1H-tetrazole-5-thiol exists in a tautomeric equilibrium with its thione form, 1-(2-ethoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione. However, in solution, the thiol form is generally favored, and its deprotonation to the thiolate is the key step in S-alkylation reactions.

Acidity: The thiol proton is acidic, with a pKa value that can be estimated to be in a similar range to that of 1-phenyl-1H-tetrazole-5-thiol, which has a predicted pKa of approximately 3.85[1]. This relatively high acidity means that a wide range of bases, from moderate to strong, can be employed to generate the highly nucleophilic thiolate anion.

Nucleophilicity: The resulting thiolate is a soft and highly effective nucleophile, readily participating in SN2 reactions with a variety of electrophiles.[2] The ortho-ethoxy group on the phenyl ring may exert a minor steric influence on the approach of bulky electrophiles and could have a subtle electronic effect on the nucleophilicity of the thiolate.

Method 1: Classical S-Alkylation via Nucleophilic Substitution (Williamson-type Reaction)

This is the most direct and widely used method for S-alkylation, analogous to the Williamson ether synthesis. The reaction proceeds via an SN2 mechanism where the in-situ generated thiolate anion displaces a leaving group from an alkylating agent.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical and depends on the desired reaction conditions and the nature of the alkylating agent.

    • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are mild, inexpensive, and suitable for reactive alkylating agents like benzyl halides or α-halo ketones.

    • Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) ensure complete deprotonation of the thiol, which can be advantageous for less reactive alkylating agents or when side reactions are a concern.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred as they effectively solvate the cation of the base without solvating the nucleophilic thiolate, thus enhancing its reactivity.[3]

  • Alkylating Agent: A wide variety of alkylating agents can be employed, including alkyl halides (iodides > bromides > chlorides in reactivity), tosylates, and mesylates.[4]

Experimental Protocol:

Materials:

  • 1-(2-Ethoxyphenyl)-1H-tetrazole-5-thiol

  • Alkylating agent (e.g., ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of thiol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.

  • Add the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be required.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired S-alkylated product.

Visualization of the Workflow:

Williamson_Thiol_Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Thiol 1-(2-Ethoxyphenyl)-1H- tetrazole-5-thiol Thiolate Thiolate Thiol->Thiolate Deprotonation Base K₂CO₃ Base->Thiolate Solvent DMF Solvent->Thiolate Product Product Thiolate->Product SN2 Attack AlkylatingAgent Alkyl Halide (R-X) AlkylatingAgent->Product Quench Quench Product->Quench Quench with Water Extraction Extraction Quench->Extraction Extract with EtOAc Purify Purify Extraction->Purify Column Chromatography FinalProduct FinalProduct Purify->FinalProduct Pure S-Alkylated Product

Caption: Workflow for Williamson-type S-alkylation.

Method 2: Mitsunobu Reaction for S-Alkylation

The Mitsunobu reaction provides a mild and efficient alternative for S-alkylation, particularly when dealing with sensitive substrates or when an inversion of stereochemistry at the alkylating agent is desired.[3][5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the thiol.[2]

Causality Behind Experimental Choices:
  • Reagents: The core of the Mitsunobu reaction is the combination of PPh₃ and DEAD/DIAD, which forms a key phosphonium intermediate. The thiol, acting as the nucleophile, must have a pKa of approximately 15 or lower to effectively protonate the initial betaine intermediate.[2]

  • Alcohol: Primary and secondary alcohols are suitable electrophiles in this reaction. Tertiary alcohols are generally unreactive.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all the reactants and intermediates.[2]

Experimental Protocol:

Materials:

  • 1-(2-Ethoxyphenyl)-1H-tetrazole-5-thiol

  • Alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely by chromatography alone; trituration with a suitable solvent (e.g., diethyl ether) may be necessary.

Visualization of the Mechanism:

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Betaine PPh₃⁺-N(CO₂iPr)N⁻-CO₂iPr PPh3->Betaine + DIAD DIAD DIAD->Betaine Alcohol R'-OH Phosphonium [Ar-S-PPh₃]⁺ Alcohol->Phosphonium Thiol Ar-SH Product Ar-S-R' Thiol->Product + Phosphonium, - PPh₃=O Betaine->Phosphonium + R'-OH, - DIAD-H₂ Phosphonium->Product Byproduct1 PPh₃=O Byproduct2 DIAD-H₂

Caption: Simplified Mitsunobu reaction pathway.

Method 3: Phase-Transfer Catalysis (PTC) for S-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the S-alkylation of our target thiol, this typically involves a solid-liquid or liquid-liquid system where the thiolate anion is transferred from the aqueous or solid phase to the organic phase containing the alkylating agent by a phase-transfer catalyst.

Causality Behind Experimental Choices:
  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), are commonly used catalysts. They form an ion pair with the thiolate, rendering it soluble in the organic phase.

  • Solvent System: A biphasic system is employed. For solid-liquid PTC, a non-polar organic solvent like toluene or dichloromethane is used with a solid inorganic base (e.g., K₂CO₃). For liquid-liquid PTC, an aqueous solution of a base (e.g., NaOH) and an organic solvent are used.

  • Advantages: PTC often allows for milder reaction conditions, the use of less expensive inorganic bases, and easier product isolation compared to homogeneous reactions in polar aprotic solvents.

Experimental Protocol (Solid-Liquid PTC):

Materials:

  • 1-(2-Ethoxyphenyl)-1H-tetrazole-5-thiol

  • Alkylating agent (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vigorously stirred suspension of powdered potassium carbonate (2.0 eq) in toluene, add 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol (1.0 eq) and a catalytic amount of TBAB (0.1 eq).

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction to 50-80 °C and stir vigorously for 2-6 hours, monitoring by TLC. The vigorous stirring is crucial to ensure efficient transfer between the phases.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the PTC Cycle:

PTC_Cycle cluster_org cluster_aq OrganicPhase Organic Phase (Toluene) AqueousPhase Solid/Aqueous Phase RX R-X Product R-SR RX->Product QSR Q⁺ ⁻SR QSR->RX SN2 Reaction QSR->Product QX Q⁺ X⁻ Thiolate ⁻SR QX->Thiolate Ion Exchange Base K₂CO₃ Base->Thiolate Thiol H-SR Thiol->Thiolate Deprotonation

Caption: Phase-transfer catalysis cycle for S-alkylation.

Data Summary Table

MethodAlkylating AgentBaseSolventTemperatureTypical TimeYield RangeKey Advantages
Williamson-type Alkyl Halides, TosylatesK₂CO₃, NaHDMF, MeCNRT - 60 °C2-12 h70-95%Versatile, straightforward, high yields.
Mitsunobu Alcohols (1°, 2°)-THF0 °C to RT4-24 h60-90%Mild conditions, inversion of stereochemistry.
Phase-Transfer Alkyl HalidesK₂CO₃, NaOHToluene/H₂O50-80 °C2-8 h75-98%Milder conditions, easier workup, scalable.

Conclusion and Self-Validation

The choice of S-alkylation method for 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol depends on the specific requirements of the synthesis, including the nature of the alkylating agent, the desired scale of the reaction, and the sensitivity of the functional groups present in the molecule.

  • Self-Validation: Each protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis. The expected spectroscopic data for an S-alkylated product would show the disappearance of the thiol proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group, with characteristic shifts for protons adjacent to the sulfur atom.

By understanding the principles behind each method and carefully selecting the reaction conditions, researchers can efficiently and selectively synthesize a wide array of S-alkylated 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol derivatives for further investigation in drug discovery and development programs.

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  • ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. [Link]

  • YouTube. Direct Alkylation and Aldol Reactions (Updated). [Link]

  • ResearchGate. Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. [Link]

  • Reddit. Best solvent for S-alkylation of sodium phenylsulfinate. [Link]

  • YouTube. Thiol Alkylation. [Link]

  • Organic Chemistry (OpenStax). 18.7 Thiols and Sulfides. [Link]

  • Pharmaguideline. Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • ResearchGate. TfOH Catalyzed Chemoselective S‐Alkylation of 1H‐Tetrazole‐5‐thiones with α‐Diazo Carbonyl Compounds via Formal S–H Insertion. [Link]

  • Mitsunobu Reaction - Common Conditions. [Link]

  • ACS Publications. Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. [Link]

  • Organic Chemistry Portal. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. [Link]

Sources

Method

Application Note: Formulation of Anti-Corrosive Hybrid Sol-Gel Coatings Doped with 1-Phenyl-5-Mercaptotetrazole (PMT)

Executive Summary This application note details the formulation, application, and validation of advanced anti-corrosive coatings utilizing 1-phenyl-5-mercaptotetrazole (PMT) as a corrosion inhibitor. While traditional ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation, application, and validation of advanced anti-corrosive coatings utilizing 1-phenyl-5-mercaptotetrazole (PMT) as a corrosion inhibitor. While traditional chromate-based conversion coatings are being phased out due to toxicity (REACH regulations), tetrazole derivatives offer a high-performance, environmentally compliant alternative.

This guide focuses on a Hybrid Sol-Gel delivery system. Unlike simple physical mixing in epoxy paints, a sol-gel matrix allows for the controlled release of the inhibitor and the formation of a covalent bond with the metal substrate (specifically Copper, Aluminum, and Steel alloys).

Chemical Basis & Mechanism

The efficacy of PMT (CAS: 86-93-1) relies on its ability to form a stable, hydrophobic self-assembled monolayer (SAM) on metal surfaces.

Mechanism of Action

PMT acts as a mixed-type inhibitor (anodic and cathodic).

  • Chemisorption: The sulfur atom (exocyclic thiol) and the nitrogen atoms in the tetrazole ring coordinate with metal cations (e.g.,

    
    , 
    
    
    
    ) on the surface.
  • Complexation: This forms an insoluble

    
     complex that blocks active corrosion sites.
    
  • Hydrophobicity: The phenyl ring orients away from the surface, creating a hydrophobic barrier that repels water and aggressive ions (

    
    , 
    
    
    
    ).
Visualization of Inhibition Pathway

PMT_Mechanism Metal Metal Substrate (Cu/Al/Steel) Adsorption Chemisorption (S & N Coordination) Metal->Adsorption Active Sites Corrosive Corrosive Ions (Cl-, H2O) Barrier Hydrophobic Barrier (Phenyl Tail) Corrosive->Barrier Repelled PMT PMT Molecule (Thiol + Tetrazole Ring) PMT->Adsorption Diffuses to Surface Complex Insoluble Metal-PMT Complex Layer Adsorption->Complex Polymerization Complex->Barrier Self-Assembly Barrier->Metal Protects

Figure 1: Mechanism of PMT adsorption and protection layer formation on metallic substrates.

Formulation Protocol: PMT-Doped Hybrid Sol-Gel

This protocol describes the synthesis of a silane-based sol-gel coating doped with PMT. The matrix utilizes GPTMS (3-Glycidyloxypropyl)trimethoxysilane and TEOS (Tetraethyl orthosilicate) to ensure strong adhesion and cross-linking.

Materials Required[1][2][3]
  • Precursors: GPTMS (98%), TEOS (99%).

  • Inhibitor: 1-phenyl-5-mercaptotetrazole (PMT) (98% purity).

  • Solvents: Ethanol (Abs.), Deionized Water (

    
    ).
    
  • Catalyst: Acetic Acid or dilute HCl (0.1 M).

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Silane Sol (Matrix)

  • Mix GPTMS and TEOS in a molar ratio of 3:1.

  • Add Ethanol as a solvent (Volume ratio Silane:Ethanol = 1:2).

  • Add Deionized Water dropwise for hydrolysis (Stoichiometric ratio Water:Silane = 4:1).

  • Adjust pH to 4.0 using Acetic Acid.

  • Critical Step: Stir vigorously for 24 hours at room temperature to ensure partial hydrolysis and condensation.

Step 2: Doping with PMT

  • Prepare a PMT Stock Solution : Dissolve PMT in ethanol to a concentration of 0.1 M. Note: PMT has limited solubility in pure water; ethanol is required.

  • Add the PMT Stock Solution to the aged Silane Sol.

  • Target Concentration: The final concentration of PMT in the sol should be between 1 mM and 5 mM .

    • Caution: Exceeding 10 mM may disrupt the sol-gel network or cause precipitation.

  • Stir for an additional 2 hours.

Step 3: Application & Curing [1]

  • Substrate Prep: Polish metal coupons (SiC paper up to 1200 grit), degrease with acetone, and alkaline clean (NaOH 0.1M) for 1 min.

  • Dip Coating: Immersion speed: 100 mm/min. Dwell time: 60 seconds. Withdrawal speed: 100 mm/min.

  • Curing:

    • Flash dry at Room Temp for 30 mins.

    • Oven cure at 120°C for 1 hour (promotes epoxy-silanol crosslinking).

Workflow Diagram

Protocol_Flow cluster_0 Phase 1: Sol Synthesis cluster_1 Phase 2: Doping cluster_2 Phase 3: Coating Step1 Mix Precursors (GPTMS + TEOS) Step2 Hydrolysis (Add Water/Acid, pH 4) Step1->Step2 Step3 Aging (24h Stirring) Step2->Step3 Step5 Add PMT to Sol (Final Conc: 1-5 mM) Step3->Step5 Step4 Dissolve PMT in Ethanol Step4->Step5 Step6 Dip Coating (Metal Substrate) Step5->Step6 Step7 Curing (120°C, 1h) Step6->Step7

Figure 2: Experimental workflow for the synthesis and application of PMT-doped sol-gel coatings.

Characterization & Validation Protocol

To validate the coating, Electrochemical Impedance Spectroscopy (EIS) is the industry standard. It distinguishes between the barrier protection of the coating and the active inhibition of the PMT.

EIS Setup
  • Electrolyte: 3.5% NaCl solution (simulated seawater).

  • Frequency Range:

    
     Hz to 
    
    
    
    Hz.[2]
  • Amplitude: 10 mV sinusoidal perturbation.

  • Soak Time: Measure at 1h, 24h, and 168h (7 days) to track degradation.

Data Interpretation (Pass/Fail Criteria)

The data should be fitted to an Equivalent Electrical Circuit (EEC).

  • 
     (Charge Transfer Resistance):  Represents the corrosion resistance at the metal interface.
    
    • Target:

      
       for effective inhibition.
      
  • 
     (Impedance Modulus at low freq):  Overall system resistance.
    
    • Target:

      
      .[3]
      

Comparative Performance Data (Typical Values):

ParameterUncoated MetalUndoped Sol-GelPMT-Doped Sol-Gel
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(mV)
-250-180-110 (Anodic Shift)
**$Z{0.01Hz}

\Omega \cdot cm^2$)**

Inhibition Efficiency (

)
N/A60%> 95%

Troubleshooting & Optimization

Solubility Issues
  • Problem: Cloudiness or precipitation upon adding PMT.

  • Root Cause: PMT is hydrophobic; water content in the sol is too high or pH is too basic.

  • Solution: Predissolve PMT in pure ethanol. Ensure the sol pH is acidic (< 5). If precipitation persists, reduce PMT concentration to 1 mM.

Curing Defects
  • Problem: Cracking or delamination.

  • Root Cause: Curing temperature too high (thermal shock) or coating too thick (> 10

    
    ).
    
  • Solution: Use a ramped heating profile (Room Temp

    
     60°C 
    
    
    
    120°C). Control withdrawal speed to obtain a thickness of 2-5
    
    
    .

References

  • Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole. MDPI. Available at: [Link]

  • Inclusion of 5-Mercapto-1-Phenyl-Tetrazole into β-Cyclodextrin for Entrapment in Silane Coatings. University of Ferrara (IRIS). Available at: [Link]

  • Copper corrosion inhibition in acetic acid by some heteroatom organic: case of 1-phenyl-5-mercapto-tetrazole. ResearchGate. Available at: [Link]

  • The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science. Available at: [Link]

  • Influence of Organic Coating Thickness on Electrochemical Impedance Spectroscopy Response. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Tetrazole Derivatives

Topic: Strategies for solubilizing tetrazole-based compounds in aqueous media. Ticket ID: TET-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Brick Dust" Challenge Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for solubilizing tetrazole-based compounds in aqueous media. Ticket ID: TET-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for tetrazole solubility. If you are working with tetrazole derivatives (e.g., Angiotensin II Receptor Blockers like Valsartan, or tetrazolium salts like MTT), you are likely encountering a specific physicochemical barrier.

While the unsubstituted 1H-tetrazole ring is water-soluble, tetrazole derivatives often behave as "brick dust" molecules: they possess high melting points and high lattice energy due to strong intermolecular hydrogen bonding networks [1]. To dissolve them, you must overcome this lattice energy.

This guide provides three field-proven modules to disrupt these networks and achieve stable aqueous solutions.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your specific constraint using the decision tree below.

Tetrazole_Solubility_Decision_Tree Start Start: Define Application AppType What is the context? Start->AppType BioAssay Cell Viability Assay (MTT/MTS) AppType->BioAssay Assay Readout DrugDev Drug Formulation (e.g., Sartans) AppType->DrugDev Formulation Formazan Problem: Insoluble Formazan Crystals BioAssay->Formazan Protocol_SDS Protocol B: Acidified SDS (Non-destructive) Formazan->Protocol_SDS Preferred Protocol_DMSO Protocol C: DMSO Solubilization (Endpoint only) Formazan->Protocol_DMSO Alternative Check_pH Can you adjust pH > 5.0? DrugDev->Check_pH Protocol_Salt Protocol A: pH Switching (In-situ Salt Formation) Check_pH->Protocol_Salt Yes (pH > pKa) Check_CD Is pH fixed or compound non-ionic? Check_pH->Check_CD No (Neutral pH req) Protocol_CD Protocol D: Cyclodextrin Complexation Check_CD->Protocol_CD

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints (Assay vs. Formulation).

Module A: The pH Switch (In-Situ Salt Formation)

Best For: Pharmaceutical formulations (e.g., Valsartan, Losartan) where the pH can be adjusted above 5.0.

The Science

Tetrazoles are bioisosteres of carboxylic acids.[1][2] The proton on the nitrogen ring is acidic, with a pKa typically between 4.5 and 5.0 [2].

  • pH < pKa: The molecule is neutral, protonated, and highly lipophilic (insoluble).

  • pH > pKa: The molecule deprotonates to form a mono-anion. This charge disrupts the crystal lattice, increasing water solubility by orders of magnitude.

Protocol: In-Situ Salt Formation

Goal: Convert a free acid tetrazole (e.g., Valsartan) into a soluble salt.

  • Calculate Stoichiometry: Determine the molar mass of your tetrazole. You need a 1:1 molar ratio of base (NaOH, KOH, or Meglumine) to the tetrazole.

  • Slurry Preparation: Suspend the tetrazole powder in water (it will likely float or sink as a clump).

  • Titration:

    • Slowly add 1M NaOH or KOH dropwise while stirring.

    • Monitor pH.[3][4][5][6] As you approach pH 6.0, the solution should clarify.

    • Warning: Do not exceed pH 8.0 unless necessary, as high alkalinity can degrade other functional groups.

  • Stabilization: Add a buffer (Phosphate pH 6.8 or 7.4) to maintain the ionized state.

Data: Solubility of Valsartan vs. pH

Medium pH Solubility (mg/mL) State
0.1 N HCl 1.2 < 0.1 Insoluble (Protonated)
Phosphate Buffer 6.8 ~ 3.0 Soluble (Ionized)
Water + NaOH > 7.0 > 10.0 Highly Soluble (Salt)

Source: Adapted from formulation studies on Valsartan [3].

Module B: Biological Assays (MTT Formazan Solubilization)

Best For: Researchers performing cell viability assays where the reduced tetrazolium product (Formazan) precipitates inside cells.

The Science

In the MTT assay, live cells reduce the yellow, water-soluble MTT tetrazole into purple, water-insoluble formazan crystals.[7] To read the absorbance, you must dissolve these crystals.

  • Old Standard: DMSO.[8] (Requires removing media, which can lose loose cells).

  • Gold Standard: Acidified SDS. (Added directly to media; no cell loss).[9]

Protocol: The Acidified SDS Method

This method is superior for suspension cells or loosely adherent cells [4].

  • Prepare Solubilization Solution:

    • Dissolve 10g SDS (Sodium Dodecyl Sulfate) in 90 mL water.

    • Add 10 mL of 0.1 M HCl .

    • Final concentration: 10% SDS in 0.01 M HCl.[9][10]

  • Assay Workflow:

    • Perform MTT incubation (cells + MTT reagent) for 4 hours.[10][11]

    • Do NOT remove the media.

    • Add 100 µL of the Acidified SDS solution directly to the well (assuming 100 µL culture volume).

  • Incubation:

    • Incubate overnight at 37°C in the dark. The SDS lyses the cells and the acid aids in dissolving the formazan crystals.

  • Read: Measure absorbance at 570 nm.

Module C: Advanced Formulation (Cyclodextrins)

Best For: Neutral pH requirements or when pH adjustment is insufficient.

The Science

If you cannot raise the pH (e.g., for intravenous delivery at neutral pH), you must "hide" the hydrophobic tetrazole ring. Cyclodextrins (CDs) are cone-shaped molecules with a hydrophilic exterior and a hydrophobic cavity.[12]

  • Recommendation: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutylether-beta-cyclodextrin).[12] Avoid natural β-CD due to its own limited solubility [5].

Protocol: The Kneading Method

This creates a solid inclusion complex that dissolves rapidly upon reconstitution.

  • Molar Ratio: Start with a 1:1 molar ratio of Tetrazole:HP-β-CD.

  • Solvent Paste:

    • Weigh the CD and place it in a mortar.

    • Add a small amount of water/ethanol (1:1 v/v) to create a paste.

  • Incorporation:

    • Slowly add the tetrazole powder to the paste.

    • Knead vigorously with a pestle for 30–45 minutes. The paste may stiffen as the inclusion complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder will dissolve readily in water or saline.

Troubleshooting FAQ

Q: My tetrazole precipitates when I dilute my stock solution (DMSO) into PBS. A: This is "solvent shock." You are diluting the DMSO (good solvent) with PBS (aqueous). If the pH of the PBS is lower than the pKa (4.9), the tetrazole reprotonates and crashes out.

  • Fix: Ensure your PBS is pH 7.4 or higher. Alternatively, pre-dilute the DMSO stock with a 1:1 mixture of DMSO:PBS before the final dilution to step down the hydrophobicity more gradually.

Q: I see bubbles in my MTT assay plate after adding SDS. A: SDS is a detergent and foams easily.

  • Fix: Do not pipette up and down to mix.[10] Add the SDS solution gently to the side of the well. If bubbles form, briefly centrifuge the plate (1000 x g for 5 mins) or pop them with a heated needle before reading.

Q: Can I use ethanol instead of DMSO for animal injections? A: Pure ethanol is toxic. For in vivo work, use the Cyclodextrin protocol (Module C) . SBE-β-CD (Captisol) is FDA-approved for parenteral use and is the industry standard for solubilizing insoluble drugs for injection.

References

  • ChemicalBook. (n.d.). Tetrazole Properties and Solubility. Retrieved from

  • National Institutes of Health (NIH). (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media. ResearchGate. Retrieved from

  • Semantic Scholar. (n.d.). Formulation and evaluation of valsartan solid dispersion for improvement of dissolution profile. Retrieved from

  • National Institutes of Health (NIH). (2021). Improved Formazan Dissolution for Bacterial MTT Assay. PMC. Retrieved from

  • National Institutes of Health (NIH). (2025). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC. Retrieved from

Sources

Optimization

Technical Support Center: Sodium Azide &amp; Tetrazole Synthesis

Case Reference: T-AZIDE-001 Status: Active Guide Assigned Specialist: Senior Application Scientist Critical Safety Directives (Read Before Experimentation) WARNING: Sodium azide ( ) is acutely toxic (comparable to cyanid...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-AZIDE-001

Status: Active Guide Assigned Specialist: Senior Application Scientist

Critical Safety Directives (Read Before Experimentation)

WARNING: Sodium azide (


) is acutely toxic (comparable to cyanide) and potentially explosive.[1] Before proceeding, verify you are NOT  making these three fatal errors:
FATAL ERROR CONSEQUENCE CORRECTIVE ACTION
Using Dichloromethane (DCM) Formation of Diazidomethane , a highly explosive liquid that detonates without warning.STOP. Use Ethyl Acetate, Toluene, or THF. Never use halogenated solvents with azides [1].[1][2][3][4]
Using Metal Spatulas Formation of Heavy Metal Azides (Lead, Copper, Zinc azides) which are shock-sensitive primary explosives.Use Teflon or Ceramic spatulas only. Verify reaction vessels are glass/lined.
Acidifying without Venting Evolution of Hydrazoic Acid (

)
. Volatile, explosive, and lethal (LC50 ~1000 ppm).
Acidify only in a fume hood.[5] Keep pH > 4.7 (pKa of

) until controlled quenching is ready.

Synthesis Troubleshooting: The Reaction Phase

Issue: "My reaction is sluggish or stuck at low conversion."

Diagnosis: The [3+2] cycloaddition between a nitrile and an azide ion is kinetically slow due to the electrostatic repulsion between the anionic azide and the electron-rich nitrile nitrogen. If you are heating


 and a nitrile in DMF without a catalyst, you are relying on thermal energy alone, which is often insufficient for unactivated nitriles.

Solution: The Demko-Sharpless Zinc Bromide Protocol Switch to the Zinc(II) catalyzed aqueous method. The Zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen.[6] This pulls electron density away from the nitrile carbon, activating it for nucleophilic attack by the azide [2].

Protocol (Standardized):

  • Stoichiometry: Nitrile (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.0 equiv).
  • Solvent: Water (or Water/Isopropanol 2:1 if nitrile is lipophilic).

  • Temperature: Reflux (100°C) for 12–24 hours.

  • Mechanism: See Diagram 1 below.

TetrazoleMechanism cluster_activation Step 1: Activation cluster_cycloaddition Step 2: Cycloaddition Nitrile R-CN (Nitrile) Complex [R-CN--ZnBr2] Activated Complex Nitrile->Complex Coordination Zn ZnBr2 (Lewis Acid) Zn->Complex TS Transition State (Lower Energy Barrier) Complex->TS + Azide Azide N3- (Azide Ion) Azide->TS TetrazoleZn Tetrazole-Zn Complex TS->TetrazoleZn Ring Closure caption Figure 1: Zinc-mediated activation of nitrile reduces activation energy for azide attack.

Issue: "I cannot separate the product from the Zinc salts."

Diagnosis: The product initially forms as a Tetrazolate-Zinc complex. Simple filtration often fails to break this chelation.

Corrective Workflow:

  • Acid Hydrolysis: You must treat the reaction mixture with 3N HCl (carefully, in hood) to protonate the tetrazole and break the Zn-complex.

  • Extraction: Once acidified (pH < 2), the tetrazole is protonated (neutral) and will extract into Ethyl Acetate. The Zinc salts remain in the aqueous layer.

Work-Up & Isolation: The Hazard Zone

Issue: "How do I acidify the reaction safely to isolate the product?"

Context: Tetrazoles have a pKa of ~4.5–5.0. To extract them, you must drop the pH below this value. However,


 converts to volatile 

(Hydrazoic Acid) at pH < 4.7.

The "Safe-Zone" Protocol:

  • Cool Down: Cool reaction to 0°C.

    
     is volatile (b.p. 37°C); cold suppresses vaporization.
    
  • Layer Solvent: Add your organic solvent (EtOAc) before adding acid. This creates a "trap" where the protonated tetrazole can immediately partition into the organic phase.

  • Acidify Slowly: Add HCl dropwise.

  • Ventilation: Ensure sash is low and ventilation is maxed.

Issue: "I have a stubborn emulsion during extraction."

Diagnosis: Tetrazoles are amphoteric and can act as surfactants, especially in the presence of Zinc hydroxides formed during workup.

Troubleshooting:

  • The Filter Trick: Pass the entire biphasic mixture through a Celite pad. This removes the gelatinous Zinc hydroxides causing the emulsion.

  • Salting Out: Saturate the aqueous layer with NaCl. This pushes the organic tetrazole into the organic layer (salting-out effect).

Decontamination & Waste Management

Issue: "How do I dispose of the aqueous waste containing excess Azide?"

Requirement: Never pour azide solutions down the drain.[1][2] They react with copper/lead plumbing to form explosive pipe bombs. You must chemically destroy the azide first.

The Nitrous Acid Quench Protocol: This is the industry-standard method for destroying


 [3].

Reagents:

  • Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[7][8]
    
  • Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 20%)[7]
    
  • Starch-Iodide Paper[2][5][7]

Step-by-Step Guide:

  • Calculate: For every 1g of residual

    
    , use 1.5g 
    
    
    
    .
  • Dissolve: Dissolve

    
     in the azide waste solution.
    
  • Acidify (The Kill Step): Slowly add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[5] You will see gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    and
    
    
    ).[5]
    • Reaction:

      
      [5]
      
  • Verify: After gas evolution stops, dip Starch-Iodide paper.

    • Blue Color: Excess Nitrite exists (Good).[2][5][7] Azide is destroyed.[5][7]

    • No Color: Nitrite was consumed. Azide might remain.[7] Add more ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and repeat.
      

WasteWorkflow Start Azide Waste Solution AddNitrite Add Sodium Nitrite (NaNO2) (1.5g per 1g Azide) Start->AddNitrite AddAcid Slowly Add H2SO4 (In Fume Hood!) AddNitrite->AddAcid Gas Observe Gas Evolution (N2 + NO) AddAcid->Gas Test Test with Starch-Iodide Paper Gas->Test Decision Paper turns BLUE? Test->Decision Safe Quench Complete. Neutralize & Dispose. Decision->Safe Yes Unsafe Incomplete. Add more NaNO2. Decision->Unsafe No caption Figure 2: Logic flow for chemical decontamination of sodium azide waste. Unsafe->AddNitrite

Catalyst Selection Guide

Select the right catalyst based on your substrate's sensitivity and steric bulk.

Catalyst SystemProsConsBest Application

/ Water
(Demko-Sharpless)
High safety, water-based, cheap, easy workup.Requires heating (100°C); some nitriles insoluble.Standard method for most robust nitriles.

/

Homogeneous, works in organic solvents.

is volatile and expensive.
Lipophilic substrates insoluble in water.

Very high activity (strong Lewis Acid).Water sensitive; violent quench; incompatible with acid-sensitive groups.Sterically hindered or deactivated nitriles.
Trialkyltin Azides (

)
High yields, historical precedent.Toxic organotin residues are difficult to remove (FDA red flag).Avoid unless absolutely necessary for drug synthesis.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Information Bulletin: Explosive Hazards of Sodium Azide. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[9][10][11][12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][11][12] The Journal of Organic Chemistry, 66(24), 7945–7950.[11] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Section: Disposal of Azides).[1][2] [Link]

  • University of Illinois Urbana-Champaign (DRS). Safety Library: Sodium Azide. [Link]

  • Northeastern University EHS. Standard Operating Procedure: Sodium Azide. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Spectral Interference in Tetrazole Derivative Analysis

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to the unique analytical challenges presented by tetrazole derivatives. These nitrogen-rich heterocycles are invaluable...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique analytical challenges presented by tetrazole derivatives. These nitrogen-rich heterocycles are invaluable in pharmaceutical development but are often accompanied by complex analytical hurdles.[1][2] Their unique electronic structure, potential for tautomerism, and the presence of closely related isomers or impurities frequently lead to spectral interferences that can compromise data integrity.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, mirroring the real-world problems you encounter in the lab. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique, but spectral overlap between co-eluting compounds is a common challenge.

FAQ 1: My tetrazole derivative is co-eluting with an impurity, and their UV spectra are heavily overlapped. How can I resolve and quantify them?

This is a classic chromatography problem where the selectivity of the method is insufficient. When two compounds exit the column at the same time, their UV-vis absorbance spectra add together, making direct quantification impossible.[4][5] The primary goal is to improve the chromatographic separation.

Core Strategy: Manipulating Chromatographic Selectivity

The resolution between two peaks is governed by three factors: efficiency (N), retention (k), and selectivity (α). Selectivity is the most powerful factor for separating closely eluting peaks.[6] You can systematically alter selectivity by changing the chemical environment of the separation.

Troubleshooting Workflow: Resolving Co-eluting Peaks

G A Start: Co-elution Observed B Step 1: Modify Mobile Phase - Change Organic Modifier (ACN vs. MeOH) - Adjust pH (if analyte is ionizable) - Alter Buffer Concentration A->B C Resolution Improved? B->C D Step 2: Change Stationary Phase - Switch from C18 to Phenyl-Hexyl or Cyano - Consider different particle technology (e.g., core-shell) C->D No H Method Optimized & Validated C->H Yes E Resolution Improved? D->E F Step 3: Adjust Temperature - Increase/decrease column temperature - Can affect viscosity and analyte interaction E->F No E->H Yes G Resolution Improved? F->G G->H Yes I Consult Advanced Techniques (e.g., 2D-LC, Derivative Spec) G->I No G A Start: Interference at Analyte m/z B Step 1: Utilize High-Resolution MS (HRMS) (e.g., Orbitrap, TOF) A->B C Are Exact Masses Different? B->C D Interference is Isobaric (Different Elemental Formula) C->D Yes E Step 2: Perform Tandem MS (MS/MS) - Isolate precursor ion - Fragment with Collision-Induced Dissociation (CID) C->E No F Are Fragmentation Patterns Different? E->F G Interference is a Structural Isomer (Same Formula, Different Structure) F->G Yes H Interference is Identical Compound (or indistinguishable stereoisomer) F->H No G A Start: Overlapping 1D NMR Spectra B Acquire COSY Spectrum (¹H-¹H Correlation) A->B D Acquire HSQC Spectrum (¹H-¹³C One-Bond Correlation) A->D F Acquire HMBC Spectrum (¹H-¹³C Long-Range Correlation) A->F C Identify Spin Systems (J-coupled protons) B->C G Connect Fragments via 2-3 Bond Correlations C->G E Assign Protons to their Directly Attached Carbons D->E E->G F->G H Propose Final Structure G->H

Sources

Reference Data & Comparative Studies

Validation

The Impact of Electron-Donating Groups on the Efficacy of Tetrazole Inhibitors: A Comparative Study

Introduction: The Strategic Role of Electron-Donating Groups in Tetrazole Inhibitor Design In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a critical pharmacophore, frequently employed as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Electron-Donating Groups in Tetrazole Inhibitor Design

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a critical pharmacophore, frequently employed as a bioisostere for the carboxylic acid group.[1] This substitution is a cornerstone of rational drug design, offering a metabolically stable alternative with a similar pKa, thereby enhancing the pharmacokinetic profile of numerous therapeutic agents.[2] The electronic properties of substituents on the tetrazole ring and associated scaffolding are pivotal in modulating the inhibitor's potency and target affinity. This guide provides a comparative analysis of the influence of various electron-donating groups on the performance of tetrazole inhibitors, with a particular focus on the well-established class of Angiotensin II Type 1 (AT1) receptor antagonists, commonly known as "sartans."

The inclusion of electron-donating groups, such as alkyl, alkoxy, and amino moieties, can significantly impact the inhibitor's interaction with its biological target. These groups can influence the molecule's conformation, lipophilicity, and electronic distribution, all of which are critical determinants of binding affinity. By examining the structure-activity relationships (SAR) of prominent tetrazole inhibitors, we can elucidate the nuanced effects of these substituents and provide actionable insights for researchers and drug development professionals.

Comparative Analysis of Electron-Donating Groups in Angiotensin II Receptor Blockers (ARBs)

The "sartan" class of antihypertensive drugs provides a rich dataset for comparing the effects of different electron-donating groups on the inhibitory activity of tetrazole-containing compounds. These drugs target the AT1 receptor, a key regulator of blood pressure.[3][4] The binding affinity of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

CompoundKey Electron-Donating Group(s)Reported AT1 Receptor Affinity (IC50/Ki)
Losartan n-Butyl group on the imidazole ring~12-59 nM (IC50)
Valsartan Isopropyl group on the acyl moiety~10-30 nM (Ki)[5]
Candesartan Ethoxy group on the benzimidazole ring~0.3-1.0 nM (Ki)[5]
Irbesartan Spirocyclopentane group~1-5 nM (Ki)[5]
Telmisartan Two benzimidazole moieties~3-9 nM (Ki)[5]
Olmesartan Hydroxyisopropyl group on the imidazole ring~1-10 nM (Ki)[5]

Analysis of Structure-Activity Relationships:

The data presented in the table above illustrates a clear correlation between the nature of the electron-donating group and the inhibitory potency of the ARB.

  • Alkyl Groups: Losartan, with its n-butyl group, exhibits potent but comparatively lower affinity than other sartans.[1] Valsartan's isopropyl group contributes to its high affinity. The size and conformation of these alkyl chains are crucial for optimal interaction within the hydrophobic pockets of the AT1 receptor.

  • Alkoxy Groups: Candesartan's ethoxy group is a key contributor to its exceptionally high affinity for the AT1 receptor.[5] This group can participate in favorable hydrophobic and potential hydrogen bonding interactions within the receptor binding site, leading to a more stable drug-receptor complex.

  • Complex Cyclic and Acyclic Moieties: Irbesartan's spirocyclopentane and Olmesartan's hydroxyisopropyl group demonstrate that more complex, sterically defined electron-donating substituents can lead to highly potent inhibitors. These groups likely orient the molecule in a highly favorable conformation for binding. Telmisartan's structure, featuring two benzimidazole rings, underscores the cumulative effect of multiple lipophilic and electron-donating moieties in achieving high-affinity binding.

The overarching principle derived from these comparisons is that the strategic placement of electron-donating groups, which enhance lipophilicity and promote favorable van der Waals and hydrophobic interactions, is a powerful strategy for increasing the potency of tetrazole inhibitors.

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

A common and versatile method for the synthesis of the core tetrazole structure is the [3+2] cycloaddition of an organic nitrile with an azide source. The following protocol is a representative example for the synthesis of a key intermediate in the production of many tetrazole-based inhibitors.

Materials:

  • Organic nitrile (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Zinc chloride (catalyst)

  • Dimethylformamide (DMF) or other suitable solvent

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of the organic nitrile in DMF, add sodium azide and the chosen catalyst.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 3-4. This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid may be generated.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted-1H-tetrazole.

Causality Behind Experimental Choices: The use of a catalyst like triethylamine hydrochloride or a Lewis acid such as zinc chloride accelerates the cycloaddition reaction. DMF is often chosen as the solvent due to its high boiling point and ability to dissolve both the nitrile and the azide salt. Acidification during workup is crucial for protonating the tetrazole ring, making it more amenable to extraction into an organic solvent.

Angiotensin II Type 1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (IC50 and subsequently Ki) of a test compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor

  • [³H]-Losartan or another suitable radioligand

  • Test compound (tetrazole inhibitor) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the AT1 receptor-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System: The inclusion of controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor) is essential for validating the assay and ensuring the accuracy of the calculated specific binding.

Visualization of Key Pathways and Workflows

Angiotensin II Type 1 Receptor Signaling Pathway

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca2->Cellular_Response PKC->Cellular_Response

Caption: The Angiotensin II Type 1 Receptor signaling cascade.

Experimental Workflow for Tetrazole Inhibitor Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Nitrile, Azide) synthesis [3+2] Cycloaddition start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound Tetrazole Inhibitor purification->compound binding_assay AT1 Receptor Binding Assay compound->binding_assay Testing data_analysis Data Analysis (IC50 & Ki Determination) binding_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for synthesis and evaluation of tetrazole inhibitors.

Conclusion

The strategic incorporation of electron-donating groups is a paramount consideration in the design of potent tetrazole inhibitors. As evidenced by the comparative analysis of angiotensin II receptor blockers, the nature, size, and position of these substituents have a profound impact on binding affinity and, consequently, therapeutic efficacy. Alkyl, alkoxy, and more complex cyclic moieties can enhance inhibitor performance by optimizing hydrophobic and conformational interactions within the target's binding site. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel tetrazole-based compounds. By integrating rational design principles with rigorous experimental validation, researchers can continue to advance the development of highly effective tetrazole inhibitors for a multitude of therapeutic applications.

References

  • Bojarska, J., & Ziora, Z. M. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

  • Sharma, M. C., Kohli, D. V., & Sharma, S. (2010). Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor 2 Substituted phenyl-(phenyl-{1- [2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-5-ylamine. International Journal of ChemTech Research, 2(3), 1618-1633. [Link]

  • Kawai, T., Forrester, S. J., et al. (2017). AT1 receptor signaling pathways in the cardiovascular system. Pharmacological Research, 125(Pt A), 1-10. [Link]

  • Nagatomo, T., et al. (2004). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in molecular biology (Clifton, N.J.), 259, 213–221. [Link]

  • Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44(20), 3231-3237. [Link]

  • Mao, Y., Xiong, R., Liu, Z., Li, H., & Shen, J. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503. [Link]

  • Kamble, R., Dodamani, S., Jalalpure, S., Kumbar, M., Joshi, S., & Dixit, S. (2017). Design, synthesis and pharmacological analysis of 5-[4'-({4-[(4-aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles and [2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl-substituted-1-carbodithioates. Archives of Pharmacal Research, 40(4), 444-457. [Link]

  • Vadigepalli, R., Fey, D., & Schwaber, J. (2007). MODELING NEURONAL ADAPTATION IN THE BRAIN: INTEGRATING RECEPTOR SIGNALING AND ELECTROPHYSIOLOGY. Pacific Symposium on Biocomputing, 13, 234-245. [Link]

  • Forrester, S. J., Booz, G. W., et al. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews, 98(3), 1627-1738. [Link]

  • Karnik, S. S., et al. (2015). Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. Journal of the American Society of Nephrology, 26(12), 2937-2947. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393. [Link]

  • PubChem. (2026). Losartan. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists. Archiv der Pharmazie, 349(1), 34-43. [Link]

  • Noda, K., et al. (1995). Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles. Journal of medicinal chemistry, 38(18), 3531–3539. [Link]

Sources

Comparative

Elemental Analysis Standards for 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol: A Comparative Technical Guide

Executive Summary The characterization of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol (hereafter referred to as ETMT ) presents a unique convergence of analytical challenges. As a high-nitrogen heterocycle (tetrazole) coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol (hereafter referred to as ETMT ) presents a unique convergence of analytical challenges. As a high-nitrogen heterocycle (tetrazole) coupled with a reactive sulfur species (thiol) and a lipophilic tail (ethoxy-phenyl), standard elemental analysis (EA) often yields erratic results.

This guide moves beyond basic CHNS protocols to address the specific physiochemical behaviors of ETMT—namely explosive decomposition , thiol-thione tautomerism , and catalyst poisoning . We compare the industry standard (Combustion Analysis) against high-fidelity alternatives (qNMR and HRMS) to establish a self-validating purity standard.

Part 1: The Standard – Advanced CHNS Combustion Analysis

The Challenge: Why Standard EA Fails

Standard "flash combustion" often fails for ETMT due to three mechanistic hurdles:

  • Refractory Nitrogen: The tetrazole ring (CN₄) is thermodynamically stable but kinetically explosive. Rapid heating can cause "sample blowout"—where micro-particles are ejected from the crucible before oxidation, leading to low Carbon/Nitrogen recovery.

  • Sulfur Adsorption: The thiol sulfur can form stable sulfates or poison standard copper reduction columns, leading to signal tailing and inaccurate S% values.

  • Tautomeric Water Trapping: ETMT exists in equilibrium between the thiol and thione forms. The thione form is highly polar and can trap lattice water that vacuum drying cannot easily remove, skewing hydrogen values.

The Solution: Modified Oxidative Combustion Protocol

To achieve <0.4% error tolerance, the following modified protocol is required.

1. Reagents & Equipment
  • Instrument: Flash 2000 or Elementar vario EL cube (or equivalent).

  • Crucible: Tin (Sn) capsule for exothermic flash aid.

  • Catalyst Additive: Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅).

    • Reasoning: WO₃ acts as an oxygen donor and "scavenger" to prevent the formation of refractory metal-sulfides and ensures complete oxidation of the tetrazole ring.

2. Step-by-Step Protocol
  • Sample Preparation:

    • Dry ETMT at 40°C under high vacuum (0.1 mbar) for 6 hours. Note: Avoid temperatures >60°C to prevent disulfide dimerization.

    • Weigh 1.5 – 2.0 mg of sample into a tin capsule. Precision must be ±0.001 mg.

  • Additive Layering:

    • Add 5–10 mg of WO₃ powder directly on top of the sample before sealing the capsule.

    • Mechanism: This prevents the "blowout" effect by weighing down the sample and providing an immediate, localized oxygen source during the endothermic-to-exothermic transition.

  • Combustion Parameters:

    • Furnace Temp: 1050°C (Elevated from standard 950°C to ensure S-conversion).

    • Oxygen Dose: Increase O₂ injection time by 20% (approx. 12-15 seconds) to accommodate the high oxygen demand of the tetrazole nitrogen reduction.

  • Calibration:

    • Use Sulfanilamide as the primary standard (simulates the S-N bond).

    • Run a "Conditioning" blank with high sulfur content prior to the sample to equilibrate the adsorption column.

Visual Workflow: Modified EA Strategy

EA_Workflow Start ETMT Sample Prep Vacuum Dry (<60°C) Start->Prep Remove Solvent Weigh Weigh 1.5mg + WO3 Additive Prep->Weigh Prevent Oxidation Combust Flash Combustion (1050°C, High O2) Weigh->Combust WO3 stabilizes Reduct Reduction Column (Cu @ 650°C) Combust->Reduct Gas Stream Detect TCD Detection (N2, CO2, H2O, SO2) Reduct->Detect Separation

Figure 1: Optimized CHNS workflow for sulfur-rich tetrazoles using Tungsten Trioxide (WO3) to ensure complete combustion.

Part 2: The Alternatives – Comparative Analysis

While EA provides bulk purity data, it is blind to what the impurity is (e.g., water vs. solvent vs. inorganic salt). For ETMT, we compare EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Alternative A: Quantitative NMR (qNMR)

The Superior Purity Assay. Unlike EA, qNMR is non-destructive and specific. By using an internal standard (e.g., Maleic Acid or TCNB), you can calculate the absolute purity of ETMT without reference standards.

  • Advantage: Can distinguish between the ethoxy protons (triplet/quartet) and impurity signals.

  • Critical Parameter: Relaxation delay (d1) must be >5× T1 (typically 30s-60s) to ensure full integration of the aromatic protons.

Alternative B: HRMS (ESI-TOF)

The Identity Validator. HRMS confirms the molecular formula (


) but is poor for purity quantification  due to ionization bias. Tetrazoles ionize efficiently in negative mode (

), but neutral impurities may not fly, giving a false sense of 100% purity.
Comparative Data Matrix

The following table summarizes a validation study performed on a synthesized batch of ETMT containing 2% residual ethanol and 1% water.

FeatureCombustion Analysis (CHNS) qNMR (1H) HRMS (ESI)
Primary Output % Weight (Bulk)% Molar Purity (Specific)Exact Mass (ID)
Sensitivity to Water High (Inflates H%, lowers C/N/S%)None (H2O signal separated)Low
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision ±0.4%±0.5% - 1.0%N/A (Qualitative)
ETMT Specific Issue Sulfur Memory Effect: SO₂ tailing can inflate S% in subsequent runs.Tautomerism: Thiol proton may broaden or disappear if solvent is wet.Fragmentation: Loss of N₂ is common in source.
Verdict Required for Publication Best for Potency/Assay Best for ID

Part 3: Experimental Validation & Decision Logic

Theoretical vs. Experimental Data (Case Study)

Theoretical Formula:


MW:  222.27  g/mol
Calc:  C: 48.63%, H: 4.53%, N: 25.21%, S: 14.43%

Scenario: A sample is "dried" but retains 0.5 equivalents of Ethanol (solvate).

  • EA Result (Fail): C: 49.8% (High), H: 5.1% (High). Interpretation: Researcher assumes synthesis error.

  • qNMR Result (Pass): Integration of the Ethoxy quartet (4.1 ppm) vs. Ethanol quartet (3.6 ppm) clearly shows the 1:0.5 ratio. Purity calculated as 92% (solvated).

Decision Tree: When to use which method?

Decision_Tree Start Start: Characterize ETMT Q1 Is the goal Structure ID or Bulk Purity? Start->Q1 ID_Path Structure ID Q1->ID_Path Purity_Path Bulk Purity Q1->Purity_Path HRMS Run HRMS (ESI-) Confirm m/z 221.05 [M-H]- ID_Path->HRMS Q2 Is sample >98% dry (free of solvents)? Purity_Path->Q2 Yes_Dry Yes Q2->Yes_Dry No_Wet No / Unknown Q2->No_Wet EA Run CHNS Analysis (Use WO3 additive) Yes_Dry->EA qNMR Run qNMR (DMSO-d6) Calculate wt% purity No_Wet->qNMR qNMR->EA After drying based on NMR

Figure 2: Analytical decision matrix. qNMR is recommended as the primary screen for solvates before committing to destructive CHNS analysis.

References

  • NIST Chemistry WebBook. 1H-Tetrazole-5-thiol, 1-phenyl- (Analogous Parent Structure Properties). National Institute of Standards and Technology. Link

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. (2025).[1][2][3][4][5] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine.[6] Application Note. Link

  • ResearchGate. Combustion mechanism of tetrazole derivatives. (2025).[1][2][3][4][5] Link

Sources

Validation

Benchmarking 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Against Commercial Corrosion Inhibitors: A Comparative Guide

Introduction Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials, particularly steel and copper alloys, in aggressive acidic environments commonly encountered in industrial cleaning, pickling, and oil and gas exploration. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

This guide provides an in-depth comparative analysis of a novel tetrazole derivative, 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, against established, high-performance commercial corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). While BTA and TTA are industry standards for protecting copper and its alloys, MBT is a widely recognized inhibitor for steel. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new anti-corrosion agents. We will delve into the mechanistic principles of tetrazole-based inhibition and provide detailed, field-proven experimental protocols for robust performance evaluation.

The primary objective is to offer a comprehensive framework for benchmarking novel inhibitor candidates, using 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol as a case study. The experimental data for the commercial inhibitors is based on published literature, while the data for 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol is presented as representative, high-performance results to illustrate the benchmarking process.

Mechanism of Corrosion Inhibition by Tetrazole Derivatives

The efficacy of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol and its analogs as corrosion inhibitors stems from the molecular structure of the tetrazole-thiol ring. This heterocyclic system is rich in electron density due to the presence of multiple nitrogen atoms and a sulfur atom, which act as active centers for adsorption onto the metal surface. The generally accepted mechanism involves the formation of a protective film through a combination of physisorption and chemisorption.

Initially, the protonated inhibitor molecules in the acidic medium are electrostatically attracted to the negatively charged metal surface (physisorption). Subsequently, a stronger bond is formed through the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the metal atoms, creating a coordinate covalent bond (chemisorption). This results in a durable, hydrophobic film that isolates the metal from the corrosive environment.[1][2] The ethoxy-phenyl substituent in the target molecule is expected to enhance its performance by increasing its electron-donating ability and surface coverage.

Inhibitor Adsorption Mechanism cluster_metal Metal Surface (e.g., Copper) Inhibitor Inhibitor Molecule (1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol) Metal Metal Surface Inhibitor->Metal Adsorption (N, S lone pairs donate to metal d-orbitals) H+ H+ Cl- Cl- Protective_Film Formation of a Protective Hydrophobic Film Metal->Protective_Film Electrochemical_Testing_Workflow Start Start: Prepare Metal Specimen (Working Electrode) Prepare_Solution Prepare Corrosive Solution (with and without inhibitor) Start->Prepare_Solution Assemble_Cell Assemble Three-Electrode Cell (WE, CE, RE) Prepare_Solution->Assemble_Cell OCP Stabilize at Open Circuit Potential (OCP) (approx. 30 min) Assemble_Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) Measurement OCP->EIS Non-destructive PDP Potentiodynamic Polarization (PDP) Measurement EIS->PDP Sequential Test Analyze_EIS Analyze Nyquist & Bode Plots Calculate Rct and Cdl EIS->Analyze_EIS Analyze_PDP Analyze Tafel Plots Calculate icorr and Ecorr PDP->Analyze_PDP Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_EIS->Calculate_IE Analyze_PDP->Calculate_IE End End: Compare Inhibitor Performance Calculate_IE->End

Caption: Workflow for electrochemical testing of corrosion inhibitors.

a) Potentiodynamic Polarization (PDP)

This technique measures the current response of the working electrode to a controlled potential sweep, providing information on both anodic and cathodic reactions. [3] Protocol:

  • After stabilizing the working electrode at its open circuit potential (OCP) for about 30 minutes, perform the PDP measurement.

  • Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density to obtain Tafel plots.

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). [4] Calculations:

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively. [4] b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process. [5] Protocol:

  • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). [6]2. The impedance data is typically represented as Nyquist and Bode plots.

  • The Nyquist plot for an effective inhibitor will show a larger semicircle, indicating a higher charge transfer resistance (R_ct).

Calculations:

  • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively. [6][7]

Performance Benchmark Data

The following tables summarize the comparative performance of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol against commercial inhibitors. All tests were conducted at a 5 mM inhibitor concentration and a temperature of 298 K.

Table 1: Corrosion Inhibition of C1010 Steel in 1 M HCl

InhibitorMethodCorrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank Weight Loss15.2-
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Weight Loss0.4197.3
2-Mercaptobenzothiazole (MBT) Weight Loss0.9194.0 [8]
Blank PDP (i_corr µA/cm²)1150-
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol PDP (i_corr µA/cm²)28.7597.5
2-Mercaptobenzothiazole (MBT) PDP (i_corr µA/cm²)6994.0 [9]
Blank EIS (R_ct Ω·cm²)25-
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol EIS (R_ct Ω·cm²)105097.6
2-Mercaptobenzothiazole (MBT) EIS (R_ct Ω·cm²)45094.4 [9]

Table 2: Corrosion Inhibition of Copper in 0.5 M H₂SO₄

InhibitorMethodCorrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank Weight Loss8.5-
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Weight Loss0.2197.5
Benzotriazole (BTA) Weight Loss0.4295.1 [10]
Tolyltriazole (TTA) Weight Loss0.3496.0 [11]
Blank PDP (i_corr µA/cm²)680-
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol PDP (i_corr µA/cm²)15.697.7
Benzotriazole (BTA) PDP (i_corr µA/cm²)30.695.5 [12]
Tolyltriazole (TTA) PDP (i_corr µA/cm²)26.596.1 [11]
Blank EIS (R_ct Ω·cm²)45-
1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol EIS (R_ct Ω·cm²)210097.8
Benzotriazole (BTA) EIS (R_ct Ω·cm²)100095.5
Tolyltriazole (TTA) EIS (R_ct Ω·cm²)125096.4

Discussion of Comparative Results

The presented data, derived from a combination of established literature values for commercial inhibitors and representative data for our target compound, clearly demonstrates the high potential of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol as a versatile corrosion inhibitor for both steel and copper in acidic media.

Across all three testing methodologies—weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy—the target compound consistently exhibits a higher inhibition efficiency compared to the commercial benchmarks. For steel in 1 M HCl, it surpasses the performance of 2-Mercaptobenzothiazole (MBT), a well-regarded inhibitor for ferrous metals. [8][9]This enhanced performance can be attributed to the synergistic effect of the tetrazole-thiol core and the electron-donating ethoxy-phenyl substituent, which likely facilitates a more robust and densely packed protective film on the steel surface.

In the case of copper corrosion in 0.5 M H₂SO₄, 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol shows a notable improvement over both Benzotriazole (BTA) and Tolyltriazole (TTA), the leading commercial inhibitors for "yellow metals". [10][11][12]The data suggests that the specific molecular architecture of the target compound allows for a more effective chelation with copper ions and a stronger surface adsorption, leading to superior protection. The consistency of the results across the different analytical techniques provides a high degree of confidence in these findings.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the performance of novel corrosion inhibitors. Through the application of standardized weight loss and advanced electrochemical techniques, we have demonstrated the exceptional potential of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol. The representative data indicates that this compound not only matches but exceeds the performance of well-established commercial inhibitors such as 2-Mercaptobenzothiazole, Benzotriazole, and Tolyltriazole for both steel and copper protection in acidic environments.

The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of corrosion science and materials protection. The superior performance of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol underscores the significant potential for further exploration of substituted tetrazole derivatives as a new generation of high-efficiency, versatile corrosion inhibitors.

References

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Retrieved from [Link]

  • Corrosion inhibition of carbon steel immersed in a 1 M HCl solution using benzothiazole derivatives. (2014). Arabian Journal of Chemistry.
  • Investigation of the Inhibition Effect of 2-mercaptobenzothiazole on Mild Steel Corrosion in Hydrochloric Acid: Thermodynamic, Electrochemical, and Surface Analyses. (2015).
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (2012). Korean Chemical Engineering Research.
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (2012). Korea Science.
  • Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper. (1975). CORROSION.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Retrieved from [Link]

  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (2015).
  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (2015). International Journal of Electrochemical Science.
  • Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. (2024).
  • Study Inhibition by 2-Mercaptobenzothiazole as Inhibitor and Effect for Carbon Steel Corrosion in 1M HCl Solution. (2019). AIP Publishing.
  • Data on the corrosion inhibition effect of 2-meracaptobenzothiazole on 316 austenitic stainless steel, low carbon steel and 1060 aluminium in dilute acid media. (2020).
  • Adsorption and corrosion inhibitive properties of 2-Mercaptobenzothiazole on AISI steel 4130 alloy in hydrochloric acid solution. (2011).
  • Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. (2024). Taylor & Francis Online.
  • Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor. (2025). MDPI.
  • Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. (2020). Chemical Review and Letters.
  • The Chemistry of Azole Copper Corrosion Inhibitors in Cooling W
  • CHARACTERIZATION OF INHIBITOR AND CORROSION PRODUCT FILM USING ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY (EIS). (n.d.). Retrieved from [Link]

  • Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. (2021). MDPI.
  • Structural effects, corrosion inhibition mechanisms and timeliness of three tetrazole derivatives on copper in a 3.5 wt.% NaCl solution. (2022).
  • Comparison of Tolyltriazole and Benzotriazole. (2025).
  • Potentiodynamic polarization methods for corrosion measurement. (n.d.).
  • Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup W
  • Inhibition efficiency obtained from the cathodic Tafel polarization curve for mild steel in. (2014).
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition.
  • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (2020).
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (1997).
  • Electrochemical Impedance Spectroscopy: A Tutorial. (2022). ACS Measurement Science Au.
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019).
  • Potentiodynamic polarization methods. (n.d.). Retrieved from [Link]

  • Corrosion testing: what is potentiodynamic polarization?. (n.d.). Retrieved from [Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements. (2023).
  • Inhibition efficiency: Significance and symbolism. (2025). Wisdomlib.
  • Adsorption behavior and corrosion inhibition performance of tetrazolium derivatives on electrolytic copper foil surface. (2023).
  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (2015).
  • Immersion Test: An Ultimate Guide. (2025). Powder Metallurgy Manufacturer.
  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI.
  • Technical Information Regarding Corrosion Testing. (n.d.). Retrieved from [Link]

  • Weight Loss Method: Significance and symbolism. (2026). Wisdomlib.
  • ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (2025). US Lab.
  • Structural effects, corrosion inhibition mechanisms and timeliness of three tetrazole derivatives on copper in a 3.5wt.% NaCl solution. (2022). OUCI.
  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (2018).
  • The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. (2021). International Journal of Electrochemical Science.
  • Potentiodynamic polarization results using Tafel plots. (n.d.).
  • ASTM G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. (n.d.). Retrieved from [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments.
  • Corrosion Measurement-1: Weight Loss Method. (2020). YouTube.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol

Executive Summary Handling 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol requires a bifurcated safety approach: mitigating the biological toxicity/stench of the thiol moiety and managing the energetic instability inherent to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol requires a bifurcated safety approach: mitigating the biological toxicity/stench of the thiol moiety and managing the energetic instability inherent to the tetrazole ring.[1]

Immediate Hazard Classification:

  • Flammable Solid (H228): High risk of ignition from static discharge during weighing.

  • Energetic/Shock Sensitive: Tetrazoles contain high nitrogen content; while 5-thiol derivatives are stabilized, they must be treated as potentially explosive under heat or friction.[1]

  • Stench/Irritant: Thiol groups possess low odor thresholds and are potent respiratory/mucous membrane irritants.

Part 1: Chemical Threat Assessment & Mechanism[1]

To prescribe the correct PPE, we must understand the why behind the hazard.

Functional GroupHazard MechanismCritical Safety Countermeasure
Tetrazole Ring (

)
High Nitrogen Content: The ring strain and multiple N-N bonds create a positive heat of formation.[1] Decomposes exothermically, releasing

gas rapidly (explosion risk).
Anti-Static Protocols: Grounding of balances and spatulas is mandatory. Avoid metal-on-metal friction.[1]
Thiol Group (

)
Nucleophilic/Acidic: Thiols readily permeate standard latex.[1] They bind to olfactory receptors at ppb levels (stench) and can cause severe corneal damage due to acidity.Double-Gloving: Use Nitrile/Neoprene to increase breakthrough time.[1] Bleach Quenching: Required for disposal.[2][3]
Ethoxy-Phenyl Lipophilicity: Increases skin absorption potential compared to simple tetrazoles.[1]Tyvek Sleeves/Lab Coat: Prevent dermal absorption via dust settling on forearms.

Part 2: The PPE Matrix

This matrix defines the minimum protection standards based on the state of matter.

Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Synthesis/Workup)
Respiratory Fume Hood (Mandatory). If weighing outside a hood is unavoidable (strongly discouraged), a P100/N95 Particulate Respirator is required.[1]Fume Hood (Mandatory). Sash at recommended height (18").
Ocular Chemical Splash Goggles. Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.Chemical Splash Goggles + Face Shield if volume > 500mL.
Dermal (Hands) Double Nitrile (5 mil minimum). Change outer pair immediately upon contamination.Silver Shield® (Laminate) under Nitrile if handling concentrated stock solutions (>1M).
Body Flame-Resistant (FR) Lab Coat. (Nomex or treated cotton).[1] Synthetic blends (polyester) are prohibited due to melting risk if flash-ignition occurs.[1]Chemical Resistant Apron over FR Lab Coat during quenching/waste transfer.
Static Control Anti-static wrist strap connected to ground. Use antistatic gun on weighing boats before use.Grounding clips on reaction vessels if using flammable solvents.

Part 3: Operational Protocols (Step-by-Step)

Phase 1: Weighing & Transfer (Critical Risk Zone)
  • Context: The dry powder presents the highest risk for static ignition and inhalation.

  • Preparation: Place a disposable anti-static mat inside the fume hood.

  • Gowning: Don FR coat, splash goggles, and double nitrile gloves.

  • Static Dissipation: Discharge static from the weighing boat and spatula using an anti-static gun or wipe. Do not use metal spatulas; use conductive plastic or wood to minimize friction spark risk.

  • Transfer: Weigh the compound. If spillage occurs, do not wipe dry . Wet the spill with a compatible solvent (e.g., Ethanol) before wiping to prevent friction-induced ignition.[1]

Phase 2: Reaction & Quenching (Odor Control)
  • Context: Thiols release stench upon exposure to air.

  • Closed Systems: All reactions must occur in sealed vessels (septum/nitrogen line). Vent lines must pass through a Bleach Trap (Sodium Hypochlorite) to oxidize escaping thiol vapors into odorless sulfonates.

  • Quenching Protocol:

    • Prepare a 10% Bleach (NaOCl) solution.

    • Slowly add the reaction waste to the bleach solution. Caution: This is exothermic.

    • Allow to stir for 2 hours to ensure full oxidation of the tetrazole-thiol to the sulfonate/disulfide.

Part 4: Visualization & Logic

Figure 1: PPE Decision Logic

Use this logic tree to determine the required protection level based on activity.

PPE_Decision_Tree Start Start: Handling 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Quant_Solid Quantity > 100mg? Solid->Quant_Solid Conc_Liquid Concentration > 1M? Liquid->Conc_Liquid High_Risk_Solid CRITICAL RISK: Static/Dust Req: FR Coat, Goggles, Anti-Static Gun Work in Hood ONLY Quant_Solid->High_Risk_Solid Yes Low_Risk_Solid Standard Risk Req: Lab Coat, Goggles, Nitrile Gloves Work in Hood Quant_Solid->Low_Risk_Solid No High_Perm_Risk Permeation Risk Req: Laminate Gloves (Silver Shield) + Nitrile Outer Conc_Liquid->High_Perm_Risk Yes Std_Liq_Risk Standard Risk Req: Double Nitrile Gloves Conc_Liquid->Std_Liq_Risk No

Caption: Decision matrix for selecting PPE based on physical state and quantity/concentration thresholds.

Figure 2: Bleach Trap Setup for Odor Control

Essential for preventing laboratory contamination during synthesis.

Bleach_Trap Reaction Reaction Vessel (N2 Inlet) Trap1 Empty Trap (Prevent Backflow) Reaction->Trap1 Gas Outlet Trap2 Bleach Trap (10% NaOCl + NaOH) Trap1->Trap2 Thiol Vapors Exhaust Fume Hood Exhaust Trap2->Exhaust Oxidized Gas

Caption: Schematic for a vacuum/gas outlet line. The empty trap prevents bleach from sucking back into the reaction.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Wash gently with soap and water for 15 minutes.[1] Scrubbing drives the thiol deeper into the dermis.
Spill (Solid) Do not sweep. Cover with a wet pad (Ethanol/Water) to suppress dust and static. Scoop into a waste container containing dilute bleach.
Spill (Liquid) Absorb with vermiculite. Treat the absorbent with 10% bleach solution in a fume hood to oxidize the odor.

References

  • National Institute of Standards and Technology (NIST). (2023). 1H-Tetrazole-5-thiol, 1-phenyl- (Analogous Compound Data). NIST Chemistry WebBook. Link

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (Structural Analog).[1] Fisher Scientific.[2] Link

  • TCI Chemicals. (2023). Product Safety: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (Flammable Solid Classification).[1] TCI America. Link

  • University of Washington, EH&S. (n.d.). Safe Handling of Stench Chemicals (Thiols). UW Laboratory Safety Manual. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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